Nimustine
Description
Propriétés
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-28-3 | |
| Record name | Nimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIMUSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nimustine: A Technical Guide to its Function as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine, a nitrosourea derivative, is a potent DNA alkylating agent with significant antitumor activity, particularly against malignant gliomas.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable therapeutic option for brain tumors.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, detailing its interaction with DNA, the subsequent cellular signaling cascades, and relevant experimental data. The guide also includes detailed experimental protocols for assessing its activity and visual representations of key pathways and workflows to support further research and drug development efforts.
Mechanism of Action: DNA Alkylation and Cellular Response
This compound, also known as ACNU, exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a chloroethylnitrosourea, it decomposes under physiological conditions to form reactive intermediates, including a 2-chloroethyl diazonium ion. This highly reactive cation is responsible for the alkylation of nucleophilic sites on DNA bases.[3]
The primary target for alkylation is the O6 position of guanine.[4][5] This initial monofunctional adduct can then undergo a secondary reaction, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[6][7] These ICLs prevent the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][7] In addition to ICLs, this compound also induces DNA double-strand breaks (DSBs).[4][6]
This accumulation of DNA damage triggers a robust DNA Damage Response (DDR) within the cell.[6] The presence of ICLs and DSBs stalls replication forks, leading to cell cycle arrest, typically in the late S or G2 phase, to allow time for DNA repair.[7][8] However, if the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][9]
Signaling Pathways Activated by this compound-Induced DNA Damage
The cellular response to this compound-induced DNA damage involves the activation of several key signaling pathways, ultimately converging on the apoptotic machinery. A critical pathway activated by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling cascade.[6][10]
Activation of the JNK pathway leads to the phosphorylation and activation of the transcription factor c-Jun, a primary component of the Activator Protein-1 (AP-1) complex.[9][10] Activated AP-1 then upregulates the expression of pro-apoptotic genes, most notably the BH3-only protein BIM.[6][10] BIM plays a crucial role in initiating the intrinsic apoptotic pathway by activating BAX and BAK, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases.[9] Specifically, the cleavage of caspase-9, an initiator caspase, is a key downstream event, leading to the activation of effector caspases like caspase-3 and the execution of apoptosis.[6][9][10]
Figure 1: this compound-induced apoptotic signaling pathway.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (ACNU) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SF-126 | Glioblastoma | 310 | [6] |
| U87MG | Glioblastoma | ~100-200 | [11][12] |
| U251MG | Glioblastoma | ~100-200 | [11][12] |
| U343MG | Glioblastoma | ~100-200 | [11][12] |
| GS-Y03 | Glioblastoma | <100 | [12] |
| CHS-1 | Canine Histiocytic Sarcoma | >10 | [13] |
| CHS-2 | Canine Histiocytic Sarcoma | >10 | [13] |
| CHS-3 | Canine Histiocytic Sarcoma | >10 | [13] |
| DH82 | Canine Histiocytic Sarcoma | >10 | [13] |
| CLBL-1 | Canine Lymphoma | <10 | [13] |
| Ema | Canine Lymphoma | <10 | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.[14]
In Vivo Data & Pharmacokinetics
This compound has been evaluated in various preclinical and clinical settings. The following table summarizes key in vivo data and pharmacokinetic parameters.
| Parameter | Value | Species/Context | Reference |
| Preclinical In Vivo Efficacy | |||
| Tumor Growth Inhibition | 15-30 mg/kg (IV) | Mice with solid tumors (in combination with radiotherapy) | [6] |
| Clinical Trial Dosages | |||
| Refractory Small Cell Lung Cancer | 50 mg/m² (with Paclitaxel) | Human | [15] |
| Recurrent Brainstem Glioma (CED) | 0.25 - 0.75 mg/mL | Human | [16][17] |
| Pharmacokinetics | |||
| Blood-Brain Barrier Penetration | Up to 30% | Human | [2] |
| Metabolism | Hepatic | Human | [5] |
| Clearance (after local delivery) | Sustained high signal at infusion site for at least 24h | Rat | [18] |
| Systemic Clearance (after local delivery) | Readily metabolized and excreted | Rat | [18] |
CED: Convection-Enhanced Delivery
Experimental Protocols
Assessment of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[21] The alkaline version of the assay is particularly useful for detecting single-strand breaks.[19][22]
Detailed Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a negative (vehicle) and a positive (e.g., H₂O₂) control.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Prepare 1% normal melting point (NMP) agarose in PBS and coat pre-cleaned microscope slides. Allow to dry completely.
-
Prepare 0.5% low melting point (LMP) agarose in PBS and maintain at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the 0.5% LMP agarose.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in freshly prepared, ice-cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C, protected from light.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the buffer at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the tank and wash them gently 3 times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide, or DAPI) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Figure 2: Experimental workflow for the Comet Assay.
Assessment of Apoptosis: DNA Fragmentation (Ladder) Assay
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[23][24] This can be visualized as a characteristic "ladder" on an agarose gel.[24][25]
Principle: DNA is extracted from treated and control cells. During apoptosis, endonucleases cleave the DNA between nucleosomes. When this fragmented DNA is separated by agarose gel electrophoresis, it produces a distinct ladder pattern, whereas DNA from non-apoptotic cells appears as a single high-molecular-weight band.[26]
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in appropriate culture dishes and allow them to attach.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours). Include negative and positive (e.g., staurosporine) controls.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.
-
-
Cell Lysis:
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100, pH 7.4).
-
Incubate on ice for 20-30 minutes to lyse the cells.
-
-
DNA Extraction:
-
Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the high-molecular-weight chromatin and cellular debris.
-
Carefully transfer the supernatant, which contains the fragmented DNA, to a new tube.
-
Add RNase A to the supernatant to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour to digest RNA.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for at least 1 hour (or overnight) to digest proteins.
-
Extract the DNA using a phenol:chloroform:isoamyl alcohol (25:24:1) mixture. Centrifuge to separate the phases and carefully collect the upper aqueous phase.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
-
DNA Pellet Recovery and Electrophoresis:
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in a small volume of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the extracted DNA samples, along with a DNA ladder marker, into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA bands under UV illumination.
-
Apoptotic samples will show a characteristic ladder pattern, while non-apoptotic samples will show a single high-molecular-weight band.
-
Conclusion
This compound is a well-characterized DNA alkylating agent with proven efficacy against various cancers, especially those of the central nervous system. Its ability to induce DNA interstrand cross-links and double-strand breaks triggers a robust cellular response, culminating in apoptosis through the JNK/c-Jun/BIM signaling axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of this compound's molecular mechanisms and the methodologies to assess its effects is crucial for optimizing its therapeutic use and for the development of novel, more effective anticancer strategies.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Phase I Dose-Escalation Study of this compound in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative this compound with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijbbb.org [ijbbb.org]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II study of this compound hydrochloride (ACNU) plus paclitaxel for refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Local Delivery of this compound Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Comet assay - Wikipedia [en.wikipedia.org]
- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 23. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 24. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Structure-Activity Relationship of Nimustine Derivatives: A Technical Guide for Drug Development Professionals
Executive Summary: Nimustine, a member of the chloroethylnitrosourea (CENU) class of chemotherapeutics, serves as a critical agent in the treatment of malignant gliomas due to its ability to cross the blood-brain barrier. Its mechanism of action is rooted in its function as a potent DNA alkylating agent, inducing cytotoxic DNA interstrand crosslinks and double-strand breaks. This damage triggers cellular apoptosis through the DNA Damage Response and subsequent activation of the p38 MAPK/JNK signaling pathway. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for the rational design of next-generation nitrosoureas with enhanced efficacy, better specificity, and reduced toxicity. This guide provides an in-depth analysis of this compound's molecular mechanism, the key structural features governing its activity, quantitative cytotoxicity data, and detailed experimental protocols for its evaluation.
Introduction to this compound (ACNU)
This compound, also known as ACNU, is a second-generation nitrosourea antineoplastic agent. Chemically, it is 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea. A key feature of this compound is its lipophilicity, which allows it to effectively penetrate the blood-brain barrier, making it a cornerstone in the chemotherapy of brain tumors like glioblastoma.[1] Like other CENUs, its therapeutic effect is derived from its ability to covalently modify and damage the DNA of rapidly dividing cancer cells.[2]
The core structure consists of two key moieties:
-
The Chloroethylnitrosourea Moiety: This is the reactive pharmacophore responsible for DNA alkylation.
-
The Pyrimidinylmethyl Carrier Group: This moiety modulates the drug's physicochemical properties, such as solubility and lipophilicity, influencing its distribution and cellular uptake.
Molecular Mechanism of Action
The cytotoxic effects of this compound are initiated by its chemical decomposition under physiological conditions to form highly reactive electrophilic species. This process does not require enzymatic activation.[3] The primary target of these reactive intermediates is cellular DNA.
2.1 DNA Alkylation and Cross-Linking The decomposition of this compound generates a 2-chloroethyl carbonium ion. This potent electrophile attacks nucleophilic sites on DNA bases.[3] Spectroscopic studies have shown that this compound preferentially binds in the major groove of the DNA helix, interacting with guanine (at the C6=O6 position) and thymine (at the C4=O4 position).[4]
This initial alkylation event at the O⁶ position of guanine is followed by a secondary reaction. The chlorine atom on the ethyl group is displaced in an intramolecular cyclization, which then reacts with a base on the complementary DNA strand, typically cytosine. This two-step process results in the formation of a highly cytotoxic G-C interstrand cross-link (ICL).[3] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[3] The formation of DNA double-strand breaks (DSBs) has also been reported as a consequence of this compound's interaction with DNA.[4]
Cellular Response and Signaling Pathways
The extensive DNA damage induced by this compound activates a cascade of cellular signaling pathways designed to address genomic stress.
3.1 DNA Damage Response (DDR) and Apoptosis The presence of ICLs and DSBs is a potent trigger for the DNA Damage Response (DDR) signaling pathway. This leads to the activation of stress-activated protein kinases (SAPKs), particularly p38 MAPK and JNK (c-Jun N-terminal kinase). The activation of the JNK pathway is a critical step in mediating this compound-induced apoptosis. Activated JNK phosphorylates the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic proteins like BIM (a BH3-only protein). BIM promotes the activation of the caspase cascade (caspase-3, -8, and -9), executing the final stages of programmed cell death.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies on a wide range of this compound derivatives with systematic modifications are limited in publicly accessible literature, key principles can be derived from research on the broader chloroethylnitrosourea class.
4.1 Core Pharmacophore Requirements The N-(2-chloroethyl)-N-nitrosoureido group is indispensable for the high-level cytotoxic activity of this class of compounds. The 2-chloroethyl group is crucial for the two-step DNA cross-linking mechanism. Substitution of chlorine with fluorine can maintain activity, but larger halogens or other leaving groups generally reduce efficacy. The nitrosourea functionality is the source of the reactive alkylating species.
4.2 Influence of the N' Carrier Group The primary site for synthetic modification is the N'-substituent (the carrier group), which in this compound is the (4-amino-2-methyl-5-pyrimidinyl)methyl group. This group significantly influences the drug's overall properties:
-
Lipophilicity and BBB Penetration: The ability of nitrosoureas to treat brain tumors is directly related to their lipophilicity, which facilitates crossing the blood-brain barrier. For other solid tumors, studies have shown that an N'-cyclohexyl substituent (as seen in Lomustine) often confers high activity, suggesting an optimal lipophilicity range for tissue distribution.[1]
-
DNA Binding and Specificity: While the chloroethylnitrosourea moiety performs the alkylation, the carrier group can influence DNA binding affinity and potentially sequence specificity, though this is less well-understood.
-
Carbamoylating Activity: Besides alkylation, nitrosoureas can generate isocyanates that carbamoylate proteins, inhibiting DNA repair enzymes. The structure of the carrier group affects the reactivity of the isocyanate formed, thus modulating this secondary mechanism.
4.3 Quantitative Cytotoxicity Data of this compound Quantitative data provides a benchmark for evaluating new derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a summary of reported IC₅₀ values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (ng/mL) |
| CML-1 | Canine Malignant Histiocytosis | 1,020 |
| CML-5 | Canine Malignant Histiocytosis | 788 |
| CML-10 | Canine Malignant Histiocytosis | 1,180 |
| DH82 | Canine Malignant Histiocytosis | 1,320 |
| CLBL-1 | Canine B-cell Lymphoma | 592 |
| Ema | Canine T-cell Lymphoma | 640 |
| Table 1: In Vitro Cytotoxicity of this compound Hydrochloride. Data demonstrates that lymphoma cell lines exhibit higher sensitivity to this compound compared to histiocytic sarcoma lines. |
Key Experimental Protocols
Evaluating the efficacy and mechanism of new this compound derivatives requires standardized and robust experimental procedures.
5.1 In Vitro Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) into a 96-well plate at a density of 3x10³ to 4x10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-50 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each derivative.
5.2 DNA Interstrand Cross-Link Detection (Modified Alkaline Comet Assay) The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version is used to specifically measure ICLs.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for a defined period (e.g., 2 hours).
-
Irradiation: After treatment, place cells on ice and expose them to a fixed dose of ionizing radiation (e.g., 10 Gy X-ray). This introduces a known number of single-strand breaks. In untreated cells, this causes extensive DNA migration (a long comet tail). In ICL-containing cells, the cross-links retard this migration.
-
Embedding: Mix a single-cell suspension with 0.6% low melting point (LMP) agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse slides in a high-salt alkaline lysis buffer (pH 10) overnight at 4°C to dissolve cell membranes and proteins, leaving DNA nucleoids.
-
Unwinding: Place slides in an electrophoresis tank filled with a high pH electrophoresis buffer (pH > 13) for 40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 30 minutes. DNA fragments migrate towards the anode, forming the "comet tail."
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail length/intensity in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.
Conclusion and Future Directions
The therapeutic efficacy of this compound is directly linked to its chemical structure, which facilitates DNA alkylation and the induction of pro-apoptotic signaling pathways. The foundational SAR principles for nitrosoureas highlight the necessity of the chloroethylnitrosourea pharmacophore and the modulatory role of the N' carrier group in determining the drug's pharmacokinetic and pharmacodynamic profile.
Future drug development efforts should focus on synthesizing novel this compound derivatives by modifying the pyrimidinylmethyl carrier moiety. The goals of these modifications should be to:
-
Enhance Tumor Specificity: Design carrier groups that are recognized by transport systems overexpressed on cancer cells.
-
Optimize Lipophilicity: Fine-tune the balance between water solubility for administration and lipid solubility for penetrating the blood-brain barrier and cell membranes.
-
Reduce Toxicity: Modify the structure to minimize off-target effects and reduce carbamoylating activity, which is associated with myelosuppression.
By combining rational drug design with the robust experimental protocols detailed herein, it is possible to develop next-generation nitrosoureas that offer improved therapeutic windows for the treatment of aggressive cancers like glioblastoma.
References
- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative this compound with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Nimustine in Cancer Cells: A Technical Guide
Abstract
Nimustine, also known as ACNU, is a chloroethylnitrosourea-based alkylating agent with significant antineoplastic activity, particularly against malignant gliomas, owing to its ability to cross the blood-brain barrier.[1][2] Its primary molecular target is nuclear DNA, where it induces a cascade of cytotoxic events. This compound functions by alkylating DNA bases, leading to the formation of mono-adducts, highly cytotoxic DNA interstrand cross-links (ICLs), and double-strand breaks (DSBs).[3][4][5] This extensive DNA damage triggers a robust DNA Damage Response (DDR), culminating in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1][3] Key signaling cascades, including the p38 MAPK/JNK pathway, are activated, leading to the upregulation of the pro-apoptotic protein BIM and subsequent activation of the caspase cascade.[4][6] Resistance to this compound is primarily mediated by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which removes nascent DNA adducts before they can form lethal cross-links.[5] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and leveraging this compound's therapeutic potential.
Primary Molecular Target: DNA Alkylation and Cross-Linking
The principal mechanism of this compound's anticancer effect is the covalent modification of cellular DNA.[1][7] As a bifunctional alkylating agent, it undergoes spontaneous decomposition to form a chloroethyl diazonium ion, which is a highly reactive electrophile. This species interacts with nucleophilic sites on DNA bases.
Spectroscopic studies have revealed that this compound's interaction is major groove-directed, with a preference for the O⁶ position of guanine and the C4=O4 position of thymine.[2] The initial reaction forms a mono-adduct, such as O⁶-chloroethylguanine.[5] This adduct can then undergo a secondary intramolecular reaction, where the chloroethyl group forms a covalent bond with a base on the complementary DNA strand, typically cytosine, resulting in a highly stable and cytotoxic DNA interstrand cross-link (ICL).[3][5] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like DNA replication and transcription.[3][5] The cellular stress and enzymatic processing of these lesions can also lead to the formation of DNA double-strand breaks (DSBs).[3][4]
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative this compound with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbbb.org [ijbbb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
The Core Mechanism of Nimustine: A Technical Guide to DNA Cross-Linking and Strand Scission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine, a chloroethylnitrosourea (CENU), is a potent alkylating agent with significant applications in chemotherapy, particularly for glioblastoma. Its cytotoxic effects are primarily attributed to its ability to induce complex DNA lesions, namely interstrand cross-links (ICLs) and DNA strand breaks. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, focusing on the quantitative aspects of the DNA damage it inflicts, the experimental protocols to assess this damage, and the cellular signaling pathways that are consequently activated.
I. The Chemical Mechanism of this compound-Induced DNA Damage
This compound's reactivity towards DNA is centered on its 2-chloroethyl group. The process of DNA cross-linking is a two-step mechanism. Initially, the nitrosourea moiety of this compound undergoes decomposition, leading to the formation of a reactive chloroethyl diazonium ion. This cation then alkylates a nucleophilic site on a DNA base, most commonly the O6 or N7 position of guanine, forming a monoadduct.[1][2] This initial lesion can then undergo a slower, secondary reaction. The chlorine atom is displaced by a nucleophilic site on an adjacent guanine residue on the opposite DNA strand, resulting in the formation of a stable and highly cytotoxic interstrand cross-link.[1][3]
II. Quantitative Analysis of this compound-Induced DNA Damage
The extent of DNA damage induced by this compound is dose-dependent. Below are tables summarizing quantitative data from studies on this compound's effects on DNA integrity in various cell lines.
Table 1: this compound-Induced DNA Interstrand Cross-Links (ICLs) and DNA Breaks in NIH/3T3 Cells [3]
| This compound Concentration (µg/mL) | DNA Migration in Comet Assay (Arbitrary Units) | ICL Formation |
| 15 | Increased | Not Detected |
| 30 | Increased | Slightly Increased |
| 45 | Increased | Slightly Increased |
| 60 | Decreased (due to cross-linking) | Significant |
| 75 | Decreased (due to cross-linking) | Significant |
Data from Zhao et al. (2013). DNA migration was assessed by alkaline comet assay. A decrease in migration at higher concentrations is indicative of ICL formation, which retards DNA movement.
Table 2: Cytotoxicity of this compound in Glioblastoma Cell Lines [2][4]
| Cell Line | IC50 (µM) |
| SF126 | 480 |
| SF763 | 1445 |
| U87 | < 200 |
| U251MG | < 200 |
| U343MG | < 200 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
III. Experimental Protocols for Assessing DNA Damage
Several key experimental techniques are employed to detect and quantify this compound-induced DNA cross-links and breaks.
A. Alkaline Comet Assay for DNA Breaks and Cross-Links
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to detect ICLs.
Protocol Outline:
-
Cell Treatment: Expose cells to various concentrations of this compound for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with ICLs will show reduced migration.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the extent of DNA migration (tail length, tail moment) as a measure of DNA breaks or the reduction in migration as an indicator of cross-linking.
B. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody specific for γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of distinct fluorescent foci per nucleus, which corresponds to the number of DSBs.[3]
IV. Signaling Pathways Activated by this compound-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
A. The ATM/ATR Signaling Cascade
The primary sensors of DNA DSBs and ICLs are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Upon recognition of DNA lesions, these kinases are activated and phosphorylate a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[5][6][7] A key early event in this cascade is the phosphorylation of H2AX to form γH2AX, which serves as a scaffold to recruit other DDR proteins to the site of damage.[8][9]
B. The p38 MAPK/JNK Signaling Pathway
In addition to the canonical DDR pathway, this compound also activates the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. These stress-activated pathways are implicated in the regulation of apoptosis in response to DNA damage. Activated JNK can phosphorylate the transcription factor c-Jun, which in turn can regulate the expression of pro-apoptotic proteins.[10][11][12]
V. Conclusion
This compound's efficacy as a chemotherapeutic agent is rooted in its ability to generate highly cytotoxic DNA interstrand cross-links and double-strand breaks. Understanding the precise molecular mechanisms of this damage, the methods to quantify it, and the cellular signaling pathways that respond to it is crucial for optimizing its therapeutic use and for the development of novel combination therapies. This guide provides a foundational overview for researchers and drug development professionals working to further unravel the complexities of this compound's interaction with the cellular machinery.
References
- 1. In vitro damage of isolated DNA from two brain tumor cell lines induced by a water-soluble antitumor nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energy Blocker Lonidamine Reverses this compound Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbbb.org [ijbbb.org]
- 4. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of γH2AX in Replication Stress-induced Carcinogenesis: Possible Links and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to Nimustine Signaling Pathway Modulation in Glioma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimustine (ACNU), a chloroethylnitrosourea, has long been a component of chemotherapeutic regimens for high-grade gliomas. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage. However, the intricate signaling pathways that are modulated by this compound and govern the ultimate fate of glioma cells are complex and multifaceted. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound in glioma, with a focus on DNA damage response, apoptosis, and cell cycle regulation. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visual representations of the key signaling cascades to facilitate a deeper understanding of this compound's mechanism of action and to inform future research and drug development efforts.
Mechanism of Action of this compound
This compound, like other nitrosoureas, exerts its anticancer effects primarily through the alkylation and cross-linking of DNA.[1] Upon administration, this compound undergoes hydrolysis to form reactive metabolites that can alkylate the O6 position of guanine bases in DNA.[1][2] This initial lesion can lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription.[3] The cellular response to this DNA damage is a critical determinant of cell survival or death.
Key Signaling Pathways Modulated by this compound in Glioma
DNA Damage and Repair Pathways
This compound-induced DNA lesions trigger a cascade of cellular responses aimed at repairing the damage. However, the efficacy of this compound is influenced by the glioma cells' intrinsic DNA repair capacity. Key DNA repair pathways involved in processing this compound-induced damage include:
-
O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O6 position of guanine, thus reversing the damage induced by this compound and contributing to drug resistance.[4][5] Downregulation of MGMT has been shown to enhance the efficacy of this compound.[5]
-
Mismatch Repair (MMR): While primarily involved in correcting base mismatches, the MMR system can also recognize and process some forms of alkylation damage.[4]
-
Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) Pathway: These pathways are also implicated in the repair of DNA damage caused by nitrosoureas like this compound.[4]
The inability to efficiently repair this compound-induced DNA damage can lead to the activation of apoptotic signaling pathways.
Apoptosis Signaling Pathways
A significant mechanism of this compound-induced cell death in glioma is the induction of apoptosis. One of the well-characterized pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.
-
JNK/c-Jun/BIM Pathway: Treatment of glioma cells with this compound leads to the activation of the MAPK cascade, specifically the phosphorylation of JNK and its downstream target, the transcription factor c-Jun.[6][7] Activated c-Jun then upregulates the expression of the pro-apoptotic BH3-only protein BIM.[6][7] BIM, in turn, promotes apoptosis through the intrinsic pathway, leading to the cleavage of caspase-9 and subsequent executioner caspases.[6][7] Pharmacological or siRNA-mediated inhibition of JNK or c-Jun has been shown to reduce this compound-induced apoptosis in glioma cells.[6][7]
Cell Cycle Regulation
This compound-induced DNA damage can also lead to cell cycle arrest, providing the cell with time to either repair the damage or undergo apoptosis. Studies have shown that this compound treatment can induce a G2/M phase cell cycle arrest in NIH/3T3 cells, which is a common response to DNA damaging agents.[3]
Quantitative Data on this compound's Efficacy in Glioma
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of this compound on glioma cells.
| Cell Line | Drug | IC50 Value | Reference |
| U87MG | This compound (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |
| U251MG | This compound (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |
| U343MG | This compound (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |
| GS-Y03 (patient-derived) | This compound (ACNU) | Lower than Temozolomide | [4] |
Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines
| Treatment | Outcome | Reference |
| This compound (ACNU) | Time-dependent induction of apoptosis in LN-229 cells, starting at 72h and reaching ~55% at 120h | [8] |
| This compound (ACNU) | Efficient antitumor effects on temozolomide-resistant glioblastoma cells both in vitro and in vivo | [4][9] |
| This compound (ACNU) + Teniposide | Median Progression-Free Survival of 3 months in recurrent glioblastoma | [10] |
| This compound (ACNU) + Cisplatin (preradiation) | Median overall survival of 15.9 months in high-grade astrocytoma | [11] |
| Convection-Enhanced Delivery of this compound (ACNU) | Demonstrated antitumor activity in recurrent brainstem glioma | [12][13] |
Table 2: Summary of this compound's Efficacy from In Vitro and Clinical Studies
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines such as U87MG, U251MG, U343MG, and LN-229 are commonly used.[4][7] These cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Drug Preparation and Treatment: this compound (ACNU) is typically dissolved in DMSO to create a stock solution.[4] For in vitro experiments, cells are treated with varying concentrations of this compound (e.g., 50 µM) for specified time periods (e.g., 72-120 hours).[8]
Apoptosis Assays
-
Flow Cytometry: Apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Immunoblotting for Caspase Cleavage: The activation of the apoptotic cascade can be assessed by immunoblotting for the cleavage of key proteins like PARP and caspase-9.[4]
Cell Proliferation and Viability Assays
-
Dye Exclusion Assay: Cell viability can be determined using a dye exclusion assay with trypan blue. Live cells with intact cell membranes exclude the dye, while dead cells are stained blue.[4]
-
WST-1 or MTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
In Vivo Xenograft Models
-
Intracranial Implantation: Human glioma cells (e.g., U87-R) are intracranially inoculated into immunodeficient mice (e.g., nude mice).[4]
-
Systemic Drug Administration: this compound is administered systemically, for example, via intraperitoneal injection.[4]
-
Survival Analysis: The efficacy of the treatment is evaluated by monitoring the survival times of the treated mice compared to a control group.[4]
Visualizing this compound's Signaling Pathways
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced JNK/c-Jun/BIM apoptotic pathway in glioma cells.
Overview of this compound's Interaction with DNA Repair and Cell Fate
Caption: this compound-induced DNA damage response and its impact on glioma cell fate.
Conclusion and Future Directions
This compound remains a relevant therapeutic agent for glioma, particularly in the context of temozolomide resistance. A thorough understanding of the signaling pathways it modulates is crucial for optimizing its clinical use and for the development of novel combination therapies. The JNK/c-Jun/BIM pathway represents a key apoptotic mechanism that could be exploited to enhance this compound's efficacy. Furthermore, targeting DNA repair pathways, such as inhibiting MGMT, in combination with this compound holds promise for overcoming drug resistance. Future research should continue to unravel the complex network of signaling events triggered by this compound in glioma cells to identify new therapeutic targets and improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DNA lability induced by this compound and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbbb.org [ijbbb.org]
- 4. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energy Blocker Lonidamine Reverses this compound Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. jkns.or.kr [jkns.or.kr]
- 12. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Nimustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine hydrochloride, also known by the code name ACNU, is a nitrosourea derivative with significant antineoplastic activity.[1] As a DNA alkylating and cross-linking agent, it is particularly effective against malignant brain tumors.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action to support further research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound hydrochloride is presented below. These properties are fundamental to its formulation, delivery, and biological activity.
| Property | Value | Reference(s) |
| Chemical Name | 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride | [3] |
| Molecular Formula | C₉H₁₃ClN₆O₂ · HCl | [3] |
| Molecular Weight | 309.15 g/mol | [3] |
| Appearance | White to slightly yellow crystalline powder | - |
| Melting Point | 170-171 °C | - |
| Solubility | Soluble in methanol and n-butanol. Soluble in water (100 mM) and DMSO (75 mM). Practically insoluble in ethyl acetate, ether, chloroform, and benzene. | - |
| UV Maximum (λmax) | 245 nm (in 0.04N HCl) | - |
| Purity (by HPLC) | ≥98% | [3][4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for consistent and reliable results in a research and development setting.
Melting Point Determination (Capillary Method - USP <741>)
The melting range of this compound hydrochloride can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[4][5][6][7][8]
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe.
-
Glass capillary tubes (closed at one end).
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound hydrochloride is introduced into a capillary tube and packed to a height of 2-4 mm.
-
Instrument Setup: The heating block is preheated to a temperature approximately 10°C below the expected melting point of this compound hydrochloride.
-
Determination: The capillary tube is placed in the heating block. The temperature is then increased at a rate of 1°C per minute.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.[9][10]
Materials:
-
This compound hydrochloride powder.
-
Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4).
-
Scintillation vials or sealed flasks.
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed flask.
-
The flasks are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
-
An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.
-
The concentration of this compound hydrochloride in the clear supernatant is then determined using a validated analytical method, such as HPLC.
Stability-Indicating HPLC Method for Purity and Degradation Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound hydrochloride and for monitoring its stability under various stress conditions.[1][11][12][13] The following is a general protocol that can be adapted and validated.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol) and diluted to a known concentration with the mobile phase.
-
Sample Solution: A solution of the this compound hydrochloride sample is prepared in the same manner as the standard solution.
Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to establish the intrinsic stability of this compound hydrochloride and to develop a stability-indicating analytical method.[5][8][14][15][16][17][18]
Stress Conditions:
-
Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The drug is exposed to 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: The drug is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: The drug (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.
Procedure:
-
Samples of this compound hydrochloride are subjected to the stress conditions outlined above for a specified duration.
-
At appropriate time points, samples are withdrawn, neutralized (if necessary), and diluted to a suitable concentration.
-
The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products formed.
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its cytotoxic effects primarily through its action as a DNA alkylating agent. It causes DNA interstrand cross-links and double-strand breaks, which are highly toxic lesions that inhibit DNA replication and transcription, ultimately leading to cell death.[2][19] This DNA damage triggers a cellular stress response, including the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[20]
Caption: this compound hydrochloride-induced DNA damage activates the JNK and p38 MAPK signaling pathways, leading to apoptosis.
Experimental Workflow for Investigating Signaling Pathway Activation
The activation of the JNK and p38 MAPK pathways by this compound hydrochloride can be investigated using techniques such as Western blotting.
Caption: Workflow for analyzing the activation of JNK and p38 MAPK pathways by Western blotting.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound hydrochloride, essential for its handling, formulation, and study. The detailed experimental protocols offer a starting point for researchers to perform consistent and reliable characterization. Furthermore, the elucidation of its mechanism of action through the DNA damage response and subsequent activation of the JNK/p38 MAPK signaling pathways provides a basis for further investigation into its therapeutic potential and mechanisms of resistance. This comprehensive information is intended to empower researchers and drug development professionals in their efforts to advance cancer therapy.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. ijbbb.org [ijbbb.org]
- 3. calpaclab.com [calpaclab.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. thinksrs.com [thinksrs.com]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ajpamc.com [ajpamc.com]
- 12. longdom.org [longdom.org]
- 13. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. pharmasm.com [pharmasm.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. DNA lability induced by this compound and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Methodological & Application
Nimustine In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing an in vitro cell viability assay using the chemotherapeutic agent Nimustine. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflow.
Introduction
This compound, also known as ACNU, is an alkylating agent belonging to the nitrosourea class of compounds.[1] It is primarily used in the treatment of brain tumors, such as malignant gliomas, due to its ability to cross the blood-brain barrier.[1] The cytotoxic effect of this compound is mediated through the induction of DNA double-strand breaks and inter-strand crosslinks.[2][3] This DNA damage triggers a cellular stress response, activating signaling pathways that ultimately lead to apoptosis, or programmed cell death.[2][4] Key pathways involved include the p38 MAPK/JNK signaling cascade.[2]
Determining the in vitro efficacy of this compound against various cancer cell lines is a critical step in preclinical drug development and for understanding its mechanisms of action. Cell viability assays, such as the MTT and WST-8 assays, are widely used to quantify the dose-dependent effects of cytotoxic agents like this compound.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the scientific literature. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a specified incubation period.
| Cell Line | Cancer Type | Assay Method | Incubation Time | IC50 (µM) | Reference |
| U87MG | Glioblastoma | WST-8 | 72 hours | 134.3 ± 11.2 | [4] |
| U251MG | Glioblastoma | WST-8 | 72 hours | 198.7 ± 15.3 | [4] |
| U343MG | Glioblastoma | WST-8 | 72 hours | 156.4 ± 9.8 | [4] |
| U87-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 145.2 ± 12.5 | [4] |
| U251-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 210.5 ± 18.9 | [4] |
| U343-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 168.1 ± 14.7 | [4] |
| GS-Y03 | Glioblastoma | WST-8 | 72 hours | 89.6 ± 7.5 | [4] |
| NIH/3T3 | Mouse Fibroblast | Colorimetric Assay | 24 hours | ~1940 (600 µg/ml) | [5] |
| CHS-1 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |
| CHS-2 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |
| CHS-3 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |
| DH82 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |
| CLBL-1 | Canine B-cell Lymphoma | Cell Counting Kit-8 | 48 hours | 269.2 | [6] |
| Ema | Canine T-cell Lymphoma | Cell Counting Kit-8 | 48 hours | 187.4 | [6] |
Experimental Protocols
This section provides a detailed protocol for determining the in vitro cell viability of cancer cells treated with this compound using a tetrazolium-based colorimetric assay (e.g., MTT or WST-8).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound hydrochloride (ACNU)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium. c. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a complete culture medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
This compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO. For example, a 100 mM stock solution. b. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 500 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment (WST-8 Assay Example): a. Following the incubation with this compound, add 10 µL of WST-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic activity. c. After incubation, measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound in vitro cell viability assay.
This compound Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijbbb.org [ijbbb.org]
- 6. researchgate.net [researchgate.net]
Determining the IC50 of Nimustine in U87 MG Glioblastoma Cells: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nimustine, an alkylating agent, in the human glioblastoma cell line U87 MG. The protocol outlines the necessary materials, step-by-step procedures for cell culture, drug treatment, and viability assessment using the MTT assay, as well as data analysis methods.
Introduction
Glioblastoma is an aggressive and common primary brain tumor in adults.[1][2] this compound, a nitrosourea compound, is a chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA alkylation and cross-linking, leading to the inhibition of DNA synthesis and ultimately cell death.[3][4] Determining the IC50 value is a critical step in the preclinical evaluation of anticancer drugs, providing a quantitative measure of their potency. This application note details a reproducible method for assessing the cytotoxic effect of this compound on U87 MG cells, a widely used in vitro model for glioblastoma research.[5][6][7][8]
Signaling Pathway of this compound Action
This compound, as a nitrosourea, functions as a DNA alkylating agent. Its active metabolites cause alkylation of DNA, particularly at the O6 position of guanine. This leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondria.[9][10][11]
Materials
-
U87 MG human glioblastoma cell line (ATCC HTB-14)[6]
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[5][6][8]
-
Trypsin-EDTA solution[7]
-
Phosphate-Buffered Saline (PBS), sterile[9]
-
This compound (ACNU)
-
Dimethyl sulfoxide (DMSO), sterile[9]
-
MTT reagent (5 mg/mL in PBS)[9]
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[6][10]
Methods
1. Cell Culture and Maintenance
-
Culture U87 MG cells in DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5][6][7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculture the cells when they reach 70-90% confluency, typically every 2-3 days.[5][7]
2. Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
3. Cell Seeding
-
Harvest U87 MG cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.[6][10]
4. Drug Treatment
-
Prepare serial dilutions of this compound from the stock solution in culture medium. A suggested starting range of concentrations could be from 0.1 µM to 200 µM.[12][13]
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control group (medium only).
5. MTT Assay
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][10]
-
Incubate the plate for an additional 3-4 hours at 37°C.[6][9][10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[6][10]
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in U87 MG cells.
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each drug concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
Data Summary Table
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| Concentration 6 | Value | Value | Value |
| Concentration 7 | Value | Value | Value |
| Concentration 8 | Value | Value | Value |
IC50 Determination
The IC50 value is the concentration of this compound that inhibits 50% of cell growth. This can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration.[15][16][17] A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (four-parameter logistic equation).[16][17][18] Software such as GraphPad Prism can be used for this analysis.[18][19]
Conclusion
This application note provides a comprehensive and detailed protocol for determining the IC50 of this compound in U87 MG cells. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of this compound, which is essential for further investigation into its therapeutic potential for glioblastoma. The provided diagrams and structured data presentation facilitate a clear understanding of the experimental workflow and results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DNA lability induced by this compound and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 6. 3.7. Cell Culture [bio-protocol.org]
- 7. encodeproject.org [encodeproject.org]
- 8. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ddj.hums.ac.ir [ddj.hums.ac.ir]
- 13. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Formulating Nimustine (ACNU) for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine, also known as ACNU, is a nitrosourea-based alkylating agent with demonstrated anti-neoplastic activity.[1][2] It is particularly noted for its ability to cross the blood-brain barrier, making it a compound of interest for the treatment of brain tumors such as malignant gliomas.[1] this compound exerts its cytotoxic effects by inducing DNA double-strand breaks and inter-strand crosslinks.[2][3] This damage activates the DNA damage response (DDR) signaling pathway, including the p38 MAPK/JNK cascade, ultimately leading to apoptosis.[2][3] For in vivo research, proper formulation of this compound is critical to ensure its solubility, stability, and bioavailability. This document provides detailed protocols for the preparation of this compound formulations suitable for administration in animal models.
Chemical Properties and Solubility
The hydrochloride salt of this compound is generally preferred for research due to its enhanced water solubility and stability compared to the free form.[2] this compound is a light-yellow powder.[1] The solid form is stable for at least four years when stored at -20°C.[4]
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL[4], up to 55 mg/mL with sonication | Commonly used as a primary solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Suitable for aqueous formulations, but stability is a concern. |
| Ethanol | 0.2 mg/mL | Limited utility due to low solubility. |
| Water for Injection | Soluble | Used in clinical and veterinary settings for intravenous administration.[5] |
| N,N-Dimethylformamide (DMF) | 1 mg/mL |
Mechanism of Action: Signaling Pathway
This compound functions as a DNA alkylating agent, leading to the formation of inter-strand crosslinks and DNA double-strand breaks. This genotoxic stress triggers a cellular response mediated by the p38 MAPK and JNK signaling pathways, which in turn promotes the expression of pro-apoptotic proteins like Bim and activates caspases, culminating in programmed cell death.[2][3]
This compound-induced DNA damage and subsequent apoptotic signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol 1: DMSO and Saline Formulation (for Intraperitoneal Injection)
This protocol is adapted from in vivo studies where this compound was administered intraperitoneally.
-
Prepare a Stock Solution:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
-
Prepare the Final Dosing Solution:
-
On the day of injection, dilute the DMSO stock solution with sterile saline (0.9% NaCl).
-
For a final concentration of 25% DMSO, mix one part of the DMSO stock solution with three parts of sterile saline. For example, to prepare 200 µL of a dosing solution, mix 50 µL of the DMSO stock with 150 µL of sterile saline.
-
It is recommended that the final DMSO concentration in the injected volume be kept as low as possible, ideally below 10% for intraperitoneal injections in mice to minimize solvent toxicity.[6]
-
-
Administration:
-
Administer the freshly prepared solution to the animal via intraperitoneal injection.
-
The volume of injection should be appropriate for the size of the animal.
-
Important Note: Nitrosoureas like this compound are known to be unstable in aqueous solutions at neutral pH. Therefore, it is crucial to use the prepared solution immediately after formulation.[1]
Protocol 2: Co-Solvent Formulation (for Intravenous or Intraperitoneal Injection)
This formulation uses a combination of solvents to improve the solubility and stability of this compound for in vivo administration.
-
Prepare a Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound hydrochloride in 100% sterile DMSO (e.g., 40 mg/mL).
-
-
Prepare the Co-Solvent Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Prepare the Final Dosing Solution:
-
Add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and mix well.
-
For example, to prepare 1 mL of the final dosing solution:
-
Start with 400 µL of PEG300.
-
Add the calculated volume of the this compound DMSO stock solution.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline and mix.
-
-
-
Administration:
-
Administer the freshly prepared solution via the desired route (intravenous or intraperitoneal).
-
The final concentration of DMSO in this formulation is 10%.
-
Table 2: Example In Vivo Dosing and Administration of this compound
| Species | Dose | Route of Administration | Vehicle/Formulation | Reference |
| Mouse | 15-30 mg/kg | Intravenous (i.v.) | Not specified | [2] |
| Mouse | 15 mg/kg | Intraperitoneal (i.p.) | 25% DMSO in an unspecified diluent | |
| Rat | 30 mg/kg | Not specified | Not specified | [4] |
| Cat | 20-30 mg/m² | Intravenous (i.v.) | Water for Injection | [5] |
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study involving this compound.
General experimental workflow for in vivo research with this compound.
Stability and Storage
-
Solid this compound Hydrochloride: Store at -20°C for long-term stability (≥ 4 years).[4]
-
Stock Solutions in DMSO: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Formulations: Due to the instability of nitrosoureas in neutral aqueous solutions, all diluted, ready-to-inject formulations should be prepared fresh on the day of use and administered immediately.[1] Do not store aqueous solutions.
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparation steps should be conducted in a chemical fume hood or a biological safety cabinet. Dispose of all waste contaminated with this compound according to institutional guidelines for hazardous chemical waste.
References
Application Notes: Nimustine (ACNU) Treatment in Primary Cell Culture
Introduction
Nimustine, also known as ACNU (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride), is a water-soluble nitrosourea compound widely used as a chemotherapeutic agent.[1][2] It is particularly noted for its efficacy in treating brain tumors, such as malignant gliomas, due to its ability to cross the blood-brain barrier.[1] These application notes provide a comprehensive overview and detailed protocols for the treatment of primary cell cultures with this compound, intended for researchers in oncology, cell biology, and drug development.
Mechanism of Action
This compound functions primarily as a DNA alkylating agent.[1] Its mechanism involves the following key steps:
-
DNA Damage Induction : this compound induces DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs).[3][4] This covalent cross-linking of DNA strands prevents their separation, which is a critical step for DNA replication and transcription.[1]
-
DNA Damage Response (DDR) Activation : The significant DNA damage triggers the cellular DNA Damage Response (DDR) signaling pathway.[3] A key marker of this response is the phosphorylation of H2AX (γH2AX).[5]
-
Signal Transduction Cascade : Activation of the DDR leads to the stimulation of the p38 MAPK/JNK signaling pathway.[3] This cascade involves the phosphorylation of Jun kinase (JNK) and its downstream target c-Jun, a primary component of the transcription factor AP-1.[6][7]
-
Induction of Apoptosis : The activated JNK/c-Jun pathway upregulates the expression of the pro-apoptotic BH3-only protein BIM.[5][6] BIM, in turn, promotes mitochondrial permeabilization, leading to the cleavage and activation of caspases-9, -8, and the effector caspase-3, ultimately resulting in programmed cell death (apoptosis).[3][5]
-
Cell Cycle Arrest : Cells damaged by this compound often activate cell-cycle checkpoints, leading to arrest, typically in the late S to G2/M phase, which provides time for DNA repair before the cell enters mitosis.[4][8]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis in primary cancer cells.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for studying the effects of this compound on primary cell cultures.
Caption: General experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize effective concentrations, treatment durations, and key molecular markers from various in vitro studies on this compound.
Table 1: Effective Concentrations and Treatment Durations of this compound in In Vitro Studies
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference(s) |
| LN-229 Glioblastoma Cells | 50 µM | 72 - 120 hours | Time-dependent induction of apoptosis. | [3][5] |
| U87MG, U251MG, U343MG Glioblastoma | 200 µM | 96 hours | Induction of apoptosis. | [9] |
| NIH/3T3 Mouse Fibroblasts | 15 - 75 µg/mL | 2 hours | DNA damage and G2 phase cell cycle arrest. | [4] |
| Rat (C-6) & Human (KC) Glioma Cells | 5 - 80 µg/mL | Not specified | Dose-dependent growth inhibition and S/G2-M arrest. | |
| U87, U251, T98, A172 Glioblastoma | 10 mM | 24 hours | Reduced Fas expression and TGF-β1 secretion. | [10] |
Table 2: Key Protein Targets for Western Blot Analysis
| Protein Target | Expected Change after this compound Treatment | Function / Significance | Reference(s) |
| γH2AX | Increase | Marker of DNA double-strand breaks. | [4][5] |
| Phospho-p38 MAPK | Increase | Activation of the MAPK stress response pathway. | [3] |
| Phospho-JNK | Increase | Key kinase in the pro-apoptotic signaling cascade. | [5][6] |
| Phospho-c-Jun | Increase | Downstream target of JNK; component of AP-1. | [3][6] |
| BIM | Increase | Pro-apoptotic BH3-only protein, induced by AP-1. | [3][5][6] |
| Cleaved Caspase-9 | Increase | Initiator caspase activated via mitochondrial pathway. | [5] |
| Cleaved Caspase-3 | Increase | Effector caspase, executes the final stages of apoptosis. | [3][5] |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3; marker of apoptosis. | [9] |
Experimental Protocols
Protocol 1: General this compound Treatment in Primary Cell Culture
This protocol provides a general framework for treating primary cells with this compound. Optimization may be required depending on the specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).[9][11]
-
This compound (ACNU) hydrochloride
-
Sterile, nuclease-free water or 0.9% saline for reconstitution.[11]
-
Multi-well culture plates (6, 24, or 96-well)
-
Standard cell culture incubator (37°C, 5% CO₂).[9]
Procedure:
-
Cell Seeding:
-
Isolate and culture primary cells according to established protocols for the tissue of origin.
-
Trypsinize and count viable cells.
-
Seed cells into multi-well plates at a density appropriate for the assay duration (e.g., 1 x 10⁵ cells/well for a 6-well plate for protein analysis).[10] Adjust density to ensure cells are in an exponential growth phase and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of this compound Stock Solution:
-
Note: this compound is a hazardous drug; handle with appropriate personal protective equipment (PPE).
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) by dissolving this compound powder in sterile, nuclease-free water or 0.9% saline.[4][11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare aliquots and store them at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw a stock aliquot and prepare a series of working concentrations by diluting it in a serum-free or complete culture medium.
-
Remove the old medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
For short-duration exposure (e.g., 2 hours), replace the drug-containing medium with a fresh complete medium after the incubation period.[4] For longer exposures, leave the drug in the medium for the entire duration (e.g., 24-96 hours).[5][9]
-
-
Incubation:
-
Return the plates to the incubator for the specified treatment duration (e.g., 24, 48, 72, or 96 hours).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for analysis as described in the subsequent protocols (e.g., cytotoxicity, apoptosis, or protein expression).
-
Protocol 2: Assessment of Cytotoxicity by ATP-Based Luminescence Assay
This assay is highly sensitive and suitable for primary cultures where cell numbers may be limited.[12] It measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated cells in a 96-well opaque-walled plate
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Plate Equilibration:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
-
Reagent Preparation:
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
-
Lysis and Signal Generation:
-
Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Analysis of Apoptosis and Cell Cycle by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze DNA content, allowing for the quantification of cells in different phases of the cell cycle and the identification of the sub-G1 apoptotic population.[4]
Materials:
-
This compound-treated cells from a 6-well plate
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100).[4]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant (containing floating/apoptotic cells).
-
Centrifuge the cell suspension at 800 x g for 5 minutes.[4]
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.[4]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate the cell populations and generate DNA content histograms.
-
Quantify the percentage of cells in the sub-G1 (apoptosis), G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of Signaling Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the this compound-induced signaling pathway.
Materials:
-
This compound-treated cells from a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors.[11]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc).[10]
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel.[11]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijbbb.org [ijbbb.org]
- 5. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. [Effect of ACNU, a water-soluble nitrosourea, on cell cycle of cultured glioma cells--flow cytometric analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Local Delivery of this compound Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
- 12. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimustine Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimustine, also known as ACNU, is a nitrosourea derivative and an alkylating agent with demonstrated efficacy against various malignancies, most notably brain tumors such as glioblastoma.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable therapeutic option for central nervous system cancers.[1][2] The cytotoxic mechanism of this compound involves the induction of DNA interstrand cross-links and double-strand breaks.[3][4] This DNA damage triggers the DNA Damage Response (DDR) signaling pathway, leading to cell cycle arrest and apoptosis.[3] Specifically, this compound has been shown to activate the p38 MAPK/JNK signaling pathway, which plays a crucial role in mediating its apoptotic effects.[3]
Given its potent DNA-damaging properties, there is a strong rationale for combining this compound with other anticancer agents to enhance therapeutic efficacy, overcome resistance, and broaden its clinical utility. This document provides detailed application notes and experimental protocols for designing and conducting preclinical studies of this compound in combination with other therapies, including other chemotherapeutics, targeted agents, and immunotherapy.
Rationale for this compound Combination Therapies
The primary goal of combining this compound with other anticancer agents is to achieve synergistic or additive effects, leading to improved tumor cell killing and potentially allowing for dose reductions to minimize toxicity. Key combination strategies include:
-
Combination with other DNA-damaging agents: Combining this compound with other agents that target DNA, such as temozolomide, can lead to an overwhelming level of DNA damage that surpasses the cancer cells' repair capacity.
-
Combination with DNA Damage Response (DDR) inhibitors: A promising strategy involves combining this compound with inhibitors of key DDR proteins, such as PARP inhibitors. By crippling the cancer cell's ability to repair the DNA damage induced by this compound, these combinations can lead to synthetic lethality.
-
Combination with targeted therapies: Combining this compound with targeted agents, such as EGFR inhibitors in cancers with specific mutations, can attack cancer cells through independent mechanisms, potentially leading to a more durable response.
-
Combination with immunotherapy: this compound-induced cancer cell death can release tumor antigens and create a more immunogenic tumor microenvironment. This provides a strong rationale for combining this compound with immune checkpoint inhibitors to enhance the anti-tumor immune response.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the efficacy and mechanism of this compound combination therapies. The following workflow outlines the key experimental stages:
In Vitro Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent dose-response curves, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with a fixed ratio of this compound and the combination drug at various concentrations.
-
Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely used method to quantify the synergism, additivity, or antagonism of drug combinations.[5][6][7][8][9][10][11]
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination using the following formula: Fa = 1 - (Absorbance of treated wells / Absorbance of control wells).
-
Use a software program like CompuSyn to automatically calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation:
| Treatment Group | IC50 (µM) | Combination Index (CI) at Fa=0.5 |
| This compound | 25.3 | - |
| Drug X | 10.8 | - |
| This compound + Drug X (1:1 ratio) | - | 0.65 |
| This compound + Drug X (2:1 ratio) | - | 0.72 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for DNA Damage and Apoptosis Markers
Western blotting is used to detect changes in the expression and activation of proteins involved in the DNA damage response and apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and/or the combination drug for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-H2A.X (Ser139) (γH2A.X) - a marker of DNA double-strand breaks
-
Cleaved PARP - a marker of apoptosis
-
Cleaved Caspase-3 - a key executioner caspase in apoptosis
-
Phospho-p38 MAPK, Phospho-JNK
-
β-actin or GAPDH as a loading control
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
In Vivo Experimental Protocols
Animal Models
Orthotopic xenograft models using human glioblastoma cell lines (e.g., U87MG, U251MG) in immunocompromised mice (e.g., nude or NSG mice) are commonly used.[12][13][14]
Drug Formulation and Administration
-
This compound: Can be dissolved in a vehicle such as 25% DMSO in saline for intraperitoneal (i.p.) injection.[14]
-
Combination Drugs: The formulation and route of administration will depend on the specific drug (e.g., oral gavage for temozolomide, i.p. injection for PARP inhibitors).
In Vivo Combination Efficacy Study Design
-
Tumor Implantation: Intracranially implant glioblastoma cells into the brains of mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or MRI.
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Treatment Schedule: Once tumors are established, begin treatment according to a predetermined schedule (e.g., daily, weekly).
-
Endpoints:
-
Tumor growth inhibition (TGI)
-
Overall survival
-
Body weight and clinical signs for toxicity assessment
-
Data Presentation:
| Treatment Group | Median Survival (days) | % Increase in Lifespan (ILS) | Tumor Growth Inhibition (%) |
| Vehicle | 20 | - | - |
| This compound (10 mg/kg) | 30 | 50 | 45 |
| Drug Y (50 mg/kg) | 28 | 40 | 38 |
| This compound + Drug Y | 45 | 125 | 82 |
Signaling Pathway Diagrams
This compound-Induced DNA Damage Response Pathway
This compound-Activated p38 MAPK/JNK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documentsdelivered.com [documentsdelivered.com]
- 14. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Nimustine resistance in cancer cell lines
Welcome to the Technical Support Center for research on Nimustine resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ACNU)?
A1: this compound is a chloroethylating nitrosourea compound used in cancer therapy, particularly for malignant gliomas.[1][2] Its primary mechanism involves alkylating DNA bases, which leads to the formation of monoadducts and, subsequently, highly cytotoxic DNA interstrand cross-links (ICLs).[1][3] These ICLs covalently link the two strands of DNA, preventing their separation, which is necessary for DNA replication and transcription.[1][2] This action blocks cell cycle progression, typically in the S and G2 phases, and ultimately triggers cell death pathways like apoptosis and necrosis.[1][3] Due to its ability to cross the blood-brain barrier, this compound is particularly effective for treating brain tumors.[2]
Q2: What is the most common mechanism of resistance to this compound?
A2: The most well-documented mechanism of resistance to this compound and other chloroethylating nitrosoureas is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][4] MGMT removes the O6-chloroethylguanine precursor lesion from DNA before it can form the cytotoxic interstrand cross-links.[1] High levels of MGMT expression in tumor cells are inversely correlated with the prognosis of patients treated with these alkylating agents.[4]
Q3: Can cancer cells resistant to Temozolomide (TMZ) still be sensitive to this compound?
A3: Yes, studies have shown that glioblastoma models with acquired resistance to Temozolomide (TMZ) can still be sensitive to this compound (ACNU) and Lomustine (CCNU).[5][6] While both are alkylating agents, the mechanisms of resistance can differ. For instance, TMZ-resistant cells may have alterations in the DNA damage response initiation that do not confer cross-resistance to this compound.[5][6] Therefore, this compound may be a viable salvage therapy for patients with recurrent, TMZ-resistant glioblastoma.[5][6][7]
Q4: Are there other known mechanisms of resistance besides MGMT?
A4: While MGMT is the primary factor, other mechanisms can contribute to resistance against alkylating agents. These can include:
-
Enhanced DNA Repair Pathways: Besides MGMT, other DNA repair systems that handle interstrand crosslinks can be upregulated.[1]
-
Drug Efflux Pumps: Overexpression of ATP Binding Cassette (ABC) transporters can pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and effectiveness.[8]
-
Alterations in Apoptosis Pathways: Mutations or changes in the expression of proteins involved in apoptosis (e.g., overexpression of anti-apoptotic proteins like Bcl-2) can make cells resistant to the cell death signals initiated by DNA damage.[8]
-
Cellular Metabolism Rewiring: Changes in cellular metabolism, such as a shift in glycolysis, can create a cellular environment that supports resistance.[4][8]
Troubleshooting Guides
Problem 1: My MGMT-positive cancer cell line is showing high resistance to this compound in my in-vitro assays.
-
Possible Cause 1: High MGMT Activity. MGMT is actively repairing the DNA damage caused by this compound.
-
Troubleshooting Tip: Consider pre-treating your cells with an MGMT inhibitor. O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-4-BTG) are benchmark inhibitors used to deplete MGMT activity.[4] Alternatively, agents like Streptozotocin have been used to deplete MGMT activity and sensitize cells to this compound.[9]
-
-
Possible Cause 2: Sub-optimal Drug Concentration or Exposure Time. The concentration of this compound may be too low, or the incubation time may be too short to induce significant cell death.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal IC50 (half-maximal inhibitory concentration) value for your specific cell line. Start with a broad range of concentrations and several time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 3: Altered Cellular Metabolism. The metabolic state of your cells may be contributing to resistance.
-
Troubleshooting Tip: Investigate combination therapy with metabolic inhibitors. For example, Lonidamine (LND) has been shown to reverse this compound resistance by inhibiting glycolysis, disrupting redox homeostasis, and downregulating MGMT expression through intracellular acidification.[4]
-
Problem 2: I am not observing the expected level of DNA interstrand cross-links (ICLs) after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration. The concentration of this compound may not be high enough to generate a detectable level of ICLs. Studies have shown a concentration-dependent increase in ICLs.[3]
-
Troubleshooting Tip: Increase the concentration of this compound in your experiment. For NIH/3T3 cells, significant ICLs were detected at concentrations of 60 and 75µg/ml.[3]
-
-
Possible Cause 2: Timing of Assay. The assay to detect ICLs might be performed too early or too late relative to the formation and repair of the cross-links.
-
Troubleshooting Tip: Perform a time-course experiment to identify the peak of ICL formation. This will depend on your cell line's cell cycle and DNA repair capacity.
-
-
Possible Cause 3: Assay Sensitivity. The method used to detect ICLs may not be sensitive enough.
-
Troubleshooting Tip: The alkaline comet assay is a sensitive method for detecting DNA damage and can be modified to specifically detect ICLs.[3] Ensure the protocol is optimized for your experimental conditions.
-
Problem 3: My combination therapy to overcome this compound resistance is not showing a synergistic effect.
-
Possible Cause 1: Antagonistic or Additive Interaction. The second agent may not be synergistic with this compound.
-
Troubleshooting Tip: Review the mechanism of action for both drugs. A synergistic effect is more likely if the drugs target different but complementary pathways involved in cell survival and proliferation. For example, combining a DNA-damaging agent with an inhibitor of a DNA repair pathway.
-
-
Possible Cause 2: Sub-optimal Dosing and Scheduling. The concentration and timing of drug administration are critical for achieving synergy.
-
Troubleshooting Tip: Experiment with different concentration ratios and schedules of administration. For instance, pre-treating with an MGMT inhibitor before adding this compound is a common strategy.[9] A phase I/II study combined Temozolomide (days 1-5) with this compound (day 15) in a 28-day cycle.[10]
-
-
Possible Cause 3: Cell Line Specificity. The observed effect could be specific to the cell line being used.
-
Troubleshooting Tip: Test the combination therapy on a panel of different cancer cell lines, including both sensitive and resistant ones, to validate your findings.
-
Quantitative Data Summary
Table 1: In-vivo Drug Dosages for Xenograft Models
| Drug | Dosage | Administration Route | Animal Model | Reference |
| This compound (ACNU) | 15 mg/kg | Intraperitoneal | BALB/c nu/nu mice | [5] |
| Lomustine (CCNU) | 20 mg/kg | Intraperitoneal | BALB/c nu/nu mice | [5] |
| Temozolomide (TMZ) | 25 mg/kg | Intraperitoneal | BALB/c nu/nu mice | [5] |
Table 2: Clinical Trial Dosages for Combination Therapies
| Drug Combination | Dosage | Patient Population | Reference |
| Streptozotocin + this compound | STZ: 2g/m², this compound: 2-3 mg/Kg | Recurrent malignant gliomas | [9] |
| Temozolomide + this compound | TMZ: 150 mg/m², ACNU: 40 mg/m² | Recurrent malignant gliomas | [10] |
| This compound + Procarbazine | Not specified | Newly diagnosed anaplastic astrocytoma and glioblastoma | [11] |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on Lomustine and this compound effects on glioblastoma cells.[5]
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate.
-
Incubation: Culture the cells for 24 hours under standard conditions (37°C, 5% CO₂).
-
Drug Treatment: Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drug for 72 hours.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified by the manufacturer (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Marker (Cleaved PARP)
This protocol is based on the investigation of apoptosis induction by this compound.[5]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Establishing a Drug-Resistant Cell Line
This is a general protocol for developing drug-resistant cell lines.[12][13]
-
Initial Culture: Culture the parental cancer cell line in standard medium.
-
Initial Drug Exposure: Expose the cells to a low concentration of this compound (e.g., the IC20, which kills 20% of the cells).
-
Recovery and Subculture: Allow the surviving cells to grow and repopulate. Once confluent, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each passage. This allows the cells to adapt and develop resistance.
-
Clone Selection: After several months of continuous exposure to a high concentration of the drug, single-cell clones that are able to proliferate can be isolated.
-
Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental cell line. The resistant line should exhibit a significantly higher IC50.
Visualizations
Signaling and Resistance Pathways
Caption: Key pathways of this compound action and mechanisms of resistance.
Experimental Workflow
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. ijbbb.org [ijbbb.org]
- 4. Energy Blocker Lonidamine Reverses this compound Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Strategies to Overcome Resistance to Chemotherapy and Immune System in Cancer [mdpi.com]
- 9. Modulation of O6-methylguanine-DNA methyltransferase-mediated this compound resistance in recurrent malignant gliomas by streptozotocin--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I/II Study of Temozolomide Plus this compound Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized trial of chemoradiotherapy and adjuvant chemotherapy with this compound (ACNU) versus this compound plus procarbazine for newly diagnosed anaplastic astrocytoma and glioblastoma (JCOG0305) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
solubility of Nimustine in DMSO versus cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the solubility of Nimustine (also known as ACNU) in Dimethyl Sulfoxide (DMSO) and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound (hydrochloride).[1][2] The compound is significantly more soluble in DMSO than in other common organic solvents like ethanol.[1] For in vivo studies or when an organic solvent-free solution is required, this compound (hydrochloride) can also be dissolved directly in aqueous buffers like PBS (pH 7.2).[1][2]
Q2: How soluble is this compound in DMSO and aqueous solutions?
The solubility of this compound can vary slightly depending on the source and specific salt form (free base vs. hydrochloride). This compound hydrochloride is generally more water-soluble.[3] Below is a summary of reported solubility values.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as solvent-shift precipitation.[4][5] While this compound is highly soluble in DMSO, its solubility in the aqueous environment of cell culture media is much lower.[1][5] When you add the concentrated DMSO stock to the medium, the DMSO disperses rapidly, and the local concentration of this compound exceeds its aqueous solubility limit, causing it to precipitate.
To prevent this:
-
Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the final DMSO percentage: Determine the maximum percentage of DMSO your cells can tolerate without affecting viability (often 0.1% - 0.5%). Using a more dilute stock solution allows you to add a larger volume, increasing the final DMSO percentage and helping to keep the compound in solution.[5]
-
Modify the dilution procedure: Instead of adding the stock directly to the full volume of media, try adding it to a smaller volume first while vortexing or swirling, and then add this intermediate dilution to the rest of the medium.
Q4: How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (≥4 years).[1][2]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than one day.[1]
Data Presentation
Table 1: Solubility of this compound (hydrochloride)
| Solvent | Reported Solubility | Source |
| DMSO | ~20 mg/mL | Cayman Chemical[1][2] |
| 55 mg/mL (sonication recommended) | TargetMol[7] | |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[1][2] |
| Ethanol | ~0.2 mg/mL | Cayman Chemical[1] |
| Dimethylformamide (DMF) | ~1 mg/mL | Cayman Chemical[1] |
| Water | Soluble | Smolecule, J-Stage[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO
This protocol provides a method for preparing a concentrated stock solution.
-
Preparation: Bring the vial of solid this compound (hydrochloride) powder and a bottle of anhydrous/molecular biology grade DMSO to room temperature.
-
Calculation: Determine the required volume of DMSO. For example, to prepare a 20 mg/mL solution from 10 mg of powder: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 10 mg / 20 mg/mL = 0.5 mL
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may aid dissolution, especially for higher concentrations.[7]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.[6]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
This protocol describes the serial dilution of a DMSO stock solution into cell culture media.
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution (e.g., 20 mg/mL) at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute the 20 mg/mL stock 1:10 in cell culture medium to get a 2 mg/mL solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed cell culture medium.
-
Note: The final concentration of the DMSO solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
-
-
Mixing: Mix immediately and thoroughly by gentle inversion or swirling. Do not vortex vigorously, as this can cause shearing forces that may damage media components or cells.
-
Use: Use the final working solution immediately. Do not store diluted aqueous solutions.[1]
Visual Guides & Workflows
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Solubility Issues
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Hydrochloride | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 8. Buy this compound | 42471-28-3 | >98% [smolecule.com]
- 9. Local Delivery of this compound Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
Technical Support Center: Nimustine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nimustine in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: As a nitrosourea compound, this compound is susceptible to hydrolysis in aqueous solutions. The molecule contains ester and amide linkages that can be cleaved, leading to a loss of therapeutic activity. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Under acidic or alkaline conditions, degradation is expected to be more rapid.
Q2: What are the known degradation products of this compound?
A2: Specific, comprehensively identified degradation products of this compound in various aqueous conditions are not extensively detailed in publicly available literature. However, based on its chemical structure, hydrolysis is likely to yield products resulting from the cleavage of the chloroethyl and carbamoyl groups. It is crucial to perform degradation studies and use analytical techniques such as LC-MS to identify and characterize the specific degradation products under your experimental conditions.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. Generally, for nitrosourea compounds, the degradation rate is slowest in a slightly acidic to neutral pH range and increases significantly in both highly acidic and alkaline conditions. For optimal stability, it is recommended to prepare and store this compound solutions in a buffered system within its most stable pH range, which must be determined experimentally.
Q4: Is this compound sensitive to light?
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: this compound hydrochloride, the salt form, exhibits enhanced water solubility and stability.[1] For experimental purposes, sterile water for injection or a suitable buffer system is often used. The choice of solvent may depend on the specific requirements of the experiment, but it is critical to consider the pH of the final solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Inappropriate pH: The pH of the aqueous solution may be too high or too low, accelerating hydrolytic degradation. 2. High Temperature: Storage or experimental temperature is too high. 3. Light Exposure: The solution may be degrading due to exposure to light. | 1. Optimize pH: Determine the optimal pH for this compound stability (typically slightly acidic to neutral for nitrosoureas) and use a suitable buffer. 2. Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and minimize exposure to high temperatures during experiments. 3. Protect from Light: Store and handle solutions in light-protected containers (e.g., amber vials). |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation: this compound is degrading into one or more products. 2. Contamination: The solvent or glassware may be contaminated. | 1. Perform Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation. 2. Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. |
| Precipitation observed in the aqueous solution. | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen aqueous medium. 2. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound. | 1. Check Solubility Limits: Ensure the intended concentration is below the solubility limit of this compound in the specific solvent and at the experimental temperature. The hydrochloride salt form generally has better aqueous solubility.[1] 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent drug or a degradation product. |
Quantitative Stability Data
Disclaimer: The following tables contain illustrative data based on the expected behavior of nitrosourea compounds. Specific, experimentally verified quantitative stability data for this compound is not widely available in the public domain. Researchers should determine these values experimentally for their specific formulations and conditions.
Table 1: Illustrative Half-Life of this compound in Aqueous Buffer at 37°C
| pH | Estimated Half-Life (t½) in Hours |
| 3.0 | 8 |
| 5.0 | 24 |
| 7.0 | 18 |
| 9.0 | 4 |
Table 2: Illustrative Effect of Temperature on this compound Degradation (at pH 7.0)
| Temperature (°C) | Estimated Percentage of this compound Remaining after 24 hours |
| 4 | 95% |
| 25 | 75% |
| 37 | 50% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range of 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-2 hours), as base-catalyzed hydrolysis is often rapid.
-
Oxidative Degradation: Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of this compound.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) and visible light.
-
-
Method Validation:
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation: Prepare samples from the forced degradation studies as described in Protocol 1.
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
The HPLC method should be adapted for MS compatibility (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent this compound and the observed degradation products.
-
Use the accurate mass measurements and fragmentation patterns (from MS/MS experiments) to propose the chemical structures of the degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability and identifying degradation products.
Caption: Factors influencing the degradation of this compound in aqueous solutions.
References
troubleshooting Nimustine precipitation in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Nimustine.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during experimental procedures can be a significant concern. The following guide provides a systematic approach to diagnosing and resolving this issue.
Potential Cause Identification and Resolution
| Potential Cause | Recommended Action |
| Solvent Incompatibility | Verify that the appropriate solvent is being used for your desired concentration. This compound hydrochloride has varying solubility in different solvents. Cross-reference your preparation with the solubility data below. |
| Suboptimal pH | For aqueous solutions, ensure the pH of your buffer is compatible with this compound's stability. This compound hydrochloride is soluble in PBS at pH 7.2.[1] |
| Low Temperature | Ensure that the temperature of your solution is maintained appropriately. A decrease in temperature can lead to a reduction in solubility and cause precipitation. |
| High Concentration | The concentration of this compound may exceed its solubility limit in the chosen solvent. Consider reducing the concentration or switching to a solvent with higher solubility for your stock solution. |
| Solution Instability | Aqueous solutions of this compound are not recommended to be stored for more than one day.[1] Prepare fresh solutions for each experiment to avoid degradation and precipitation. |
| Improper Dissolution Technique | Ensure the this compound (hydrochloride) solid is completely dissolved. Sonication or gentle warming may aid in dissolution, but be cautious of potential degradation with excessive heat. Purging the solvent with an inert gas before dissolving the compound is also recommended.[1] |
This compound (Hydrochloride) Solubility Data
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| Dimethyl Formamide (DMF) | 1 mg/mL[1] |
| Ethanol | 0.2 mg/mL[1] |
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after being stored in the refrigerator. What should I do?
A1: this compound's solubility can be temperature-dependent. Refrigeration may have caused the compound to fall out of solution. Try gently warming the solution to room temperature to see if the precipitate redissolves. However, it is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1] For future experiments, it is best to prepare fresh solutions.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound has lower solubility. To prevent this, you can try a few approaches:
-
Increase the volume of the aqueous buffer: A larger final volume will result in a lower final concentration of both this compound and the organic solvent, which may prevent precipitation.
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[1]
Q3: Can I use a solvent other than those listed in the solubility table?
A3: The provided solubility data is based on tested solvents. While other solvents might be used, their suitability and the resulting solubility of this compound would need to be empirically determined. It is crucial to ensure that any new solvent is compatible with your experimental system and does not interfere with the results.
Q4: How should I store the solid form of this compound?
A4: Solid this compound (hydrochloride) should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Experimental Protocols
Protocol: Preparation of a this compound Solution for In Vitro Cell Culture Experiments
This protocol outlines the steps for preparing a this compound solution for use in typical cell-based assays.
Materials:
-
This compound (hydrochloride), solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare the Stock Solution: a. Allow the solid this compound (hydrochloride) to equilibrate to room temperature before opening the vial. b. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. c. Purge the sterile DMSO with an inert gas. d. Add the appropriate volume of purged DMSO to the this compound solid to achieve a high-concentration stock solution (e.g., 20 mg/mL). e. Vortex or sonicate gently until the solid is completely dissolved. This will be your stock solution.
-
Prepare the Working Solution: a. Perform further dilutions of the stock solution into your cell culture medium or an appropriate aqueous buffer (e.g., PBS) immediately before the experiment.[1] b. To minimize the final concentration of DMSO in your experiment, perform a serial dilution if necessary. Ensure the final DMSO concentration is below a level that would affect your cells (typically ≤ 0.5%). c. For example, to prepare a 100 µM working solution from a 20 mg/mL stock (Molecular Weight: 309.2 g/mol ), you would first calculate the molarity of the stock solution and then determine the necessary dilution factor.
-
Application to Cells: a. Add the freshly prepared working solution to your cell cultures to achieve the desired final concentration for your experiment. b. Ensure even distribution of the compound within the culture vessel.
Note: It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment and not to store them.[1]
Visualizations
References
Technical Support Center: MGMT-Mediated Resistance to Nimustine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance to the alkylating agent Nimustine (ACNU).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nitrosourea compound and an alkylating agent.[1] Its primary mechanism of action involves the addition of alkyl groups to the DNA of cancer cells, leading to the formation of covalent bonds and cross-linking of DNA strands.[1] This DNA damage inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).[1][2] A key feature of this compound is its ability to cross the blood-brain barrier, making it particularly useful for treating brain tumors like glioblastoma.[1][3]
Q2: What is MGMT and how does it confer resistance to this compound?
A2: O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein that plays a crucial role in removing alkyl groups from the O6 position of guanine in DNA.[4][5] This is a direct reversal repair mechanism where the alkyl group is transferred to a cysteine residue within the MGMT protein itself.[6] This action repairs the DNA lesion before it can lead to cytotoxic cross-links. In the context of this compound therapy, high levels of MGMT activity in tumor cells can rapidly repair the DNA damage induced by the drug, thereby reducing its efficacy and leading to therapeutic resistance.[5][7] This repair process is considered a "suicide" mechanism because each MGMT molecule is irreversibly inactivated after repairing one alkyl adduct.[8]
Q3: How is MGMT expression regulated?
A3: The expression of the MGMT gene is primarily regulated epigenetically through the methylation of its promoter region.[9] The promoter contains a CpG island, and when the cytosine bases in this region are methylated (hypermethylation), it leads to gene silencing and reduced or absent MGMT protein expression.[9][10] Conversely, an unmethylated MGMT promoter allows for active gene transcription and higher levels of MGMT protein, which is associated with resistance to alkylating agents.[6][7]
Q4: What are the common methods to assess the MGMT status of tumors?
A4: Several methods are used to determine the MGMT status of a tumor, which can be predictive of the response to alkylating agents.[11] The most common approaches include:
-
Methylation-Specific PCR (MSP): This method uses bisulfite-treated DNA to specifically amplify either methylated or unmethylated sequences of the MGMT promoter.[9][12]
-
Pyrosequencing: This is a quantitative method that provides the percentage of methylation at specific CpG sites within the MGMT promoter.[13][14]
-
Immunohistochemistry (IHC): This technique detects the presence of the MGMT protein in tumor tissue samples.
-
MGMT Activity Assays: These are functional assays that directly measure the repair activity of the MGMT protein in cell or tissue extracts.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS) after this compound treatment.
-
Question: We are seeing high variability in our cell viability assay results when treating our cell lines with this compound. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors. First, ensure the stability of this compound in your culture medium, as it can degrade. Prepare fresh dilutions for each experiment. Second, check for uniform cell seeding and the absence of cell clumping, which can affect drug exposure and metabolic activity. Also, verify that the incubation time with the viability reagent is consistent across all wells and experiments. Finally, consider the confluency of your cells; overly confluent or sparse cultures can respond differently to treatment.
Issue 2: Discrepancy between MGMT promoter methylation status and this compound sensitivity.
-
Question: Our sequencing data shows that the MGMT promoter in our cell line is methylated, but the cells are still resistant to this compound. Why might this be?
-
Answer: While MGMT promoter methylation is a strong predictor of sensitivity to alkylating agents, other resistance mechanisms can be at play.[7][17] These can include:
-
Mismatch Repair (MMR) Pathway Defects: A deficient MMR system can lead to tolerance of the DNA adducts formed by this compound.[7]
-
Base Excision Repair (BER) Pathway Upregulation: The BER pathway can also be involved in repairing DNA damage caused by alkylating agents.[17]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[18]
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade (e.g., p53, Bcl-2 family) can prevent drug-induced cell death.[18]
-
Issue 3: Difficulty in detecting MGMT activity in cell lysates.
-
Question: We are trying to perform an MGMT activity assay but are getting very low or no signal, even in our positive control cell line. What could be the issue?
-
Answer: Low or no signal in an MGMT activity assay can be due to several technical reasons. Ensure that the cell lysis buffer does not contain components that inhibit enzyme activity and that protease inhibitors are included to prevent MGMT degradation. The protein concentration of the lysate needs to be within the linear range of the assay, which may require optimization.[15] Also, confirm the integrity and correct labeling of the DNA substrate (e.g., 32P-labeled oligonucleotide).[15][16] Finally, since MGMT is a suicide enzyme, ensure that the cell cultures were not inadvertently exposed to other alkylating agents that could have depleted the active MGMT protein pool.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound efficacy and MGMT expression.
Table 1: Comparative in vitro Efficacy of Nitrosoureas in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Drug | IC50 (µM) | Reference |
| U87 MG | Unmethylated | This compound (ACNU) | ~150 | [19],[20] |
| U87-R (TMZ-Resistant) | Unmethylated | This compound (ACNU) | ~120 | [19],[20] |
| U251 MG | Methylated | This compound (ACNU) | ~50 | [19],[20] |
| U251-R (TMZ-Resistant) | Methylated | This compound (ACNU) | ~60 | [19],[20] |
Note: IC50 values are approximated from published graphs and may vary between studies.
Experimental Protocols
Protocol 1: Determination of MGMT Promoter Methylation Status by Methylation-Specific PCR (MSP)
This protocol is a generalized procedure based on the principles described by Herman et al.[9]
-
DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from cell lines or tumor tissue using a commercial kit.
-
Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each sample: one with primers specific for the methylated sequence (M-primers) and one with primers for the unmethylated sequence (U-primers).
-
Each 25 µL reaction should contain:
-
1-2 µL of bisulfite-converted DNA
-
1X PCR buffer
-
1.5 mM MgCl2
-
200 µM dNTPs
-
0.4 µM of each forward and reverse primer (M or U)
-
1.25 units of Hot-Start Taq DNA Polymerase
-
-
Include positive controls (fully methylated and unmethylated DNA) and a no-template control.
-
Use the following cycling conditions (may require optimization):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
95°C for 30 seconds
-
Annealing temperature (specific to primers) for 30 seconds
-
72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a 2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the bands under UV light. The presence of a band in the M-primer lane indicates methylation, while a band in the U-primer lane indicates an unmethylated promoter.
-
Protocol 2: MGMT Activity Assay using a Radiolabeled Oligonucleotide
This protocol is based on the principles of direct measurement of MGMT repair activity.[15][16]
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
MGMT Activity Reaction:
-
Prepare a 32P-labeled double-stranded DNA oligonucleotide substrate containing a single O6-methylguanine lesion.
-
In a reaction tube, combine:
-
Cell lysate (e.g., 10-50 µg of total protein, to be optimized)
-
Reaction buffer (e.g., 70 mM HEPES pH 7.8, 1 mM EDTA, 5 mM DTT, 5% glycerol)
-
Radiolabeled DNA substrate (~0.1 pmol)
-
-
Incubate the reaction at 37°C for 10-30 minutes.
-
-
Analysis of Repair:
-
The specific method of analysis depends on the design of the oligonucleotide substrate. One common method involves using a restriction enzyme whose recognition site is restored upon removal of the methyl group by MGMT.[16]
-
After the MGMT reaction, add the appropriate restriction enzyme and buffer and incubate as required.
-
Stop the reaction by adding a stop solution (e.g., formamide-containing loading dye).
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphor screen.
-
The amount of cleaved product is proportional to the MGMT activity in the lysate. Quantify the bands to determine the fmol of repaired substrate per mg of protein.
-
Visualizations
Caption: Mechanism of MGMT-mediated resistance to this compound.
Caption: Workflow for assessing MGMT status and this compound sensitivity.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchealthcare.org [unchealthcare.org]
- 11. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Nimustine Dosage for Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nimustine (ACNU) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an alkylating agent that exerts its anticancer effects by inducing DNA damage. It causes DNA double-strand breaks (DSBs) and inter-strand crosslinks (ICLs), which block DNA replication and transcription.[1][2] This damage activates the DNA damage response (DDR) signaling pathway, including the p38 MAPK/JNK signaling pathway, ultimately leading to apoptosis (programmed cell death).[1] Due to its ability to cross the blood-brain barrier, this compound is particularly useful for treating brain tumors.[3]
Q2: What are the common animal models used for this compound studies?
A2: Preclinical studies of this compound have been conducted in various animal models, including mice (e.g., C3H/HeN with solid FM3A tumors), rats (e.g., Fischer 344 with 9L intracranial tumors), and dogs with various spontaneous tumors.[1][4][5]
Q3: How should this compound be prepared for administration?
A3: this compound hydrochloride, the salt form, is generally preferred for research due to its enhanced water solubility and stability.[1] For intravenous (IV) injection, this compound can be dissolved in water for injection.[6] For convection-enhanced delivery (CED), it is typically diluted in 0.9% saline.[4] It is recommended to prepare solutions fresh for each experiment.
Q4: What are the typical routes of administration for this compound in preclinical models?
A4: The most common routes of administration are intravenous (IV) injection and convection-enhanced delivery (CED).[1][4][7] Intraperitoneal (IP) administration has also been reported in some studies. CED is a technique used for local delivery to the central nervous system, bypassing the blood-brain barrier to achieve high local concentrations with minimal systemic toxicity.[3][8]
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or mortality in animals.
-
Question: We are observing significant weight loss and mortality in our mouse cohort treated with this compound. What could be the cause and how can we mitigate this?
-
Answer:
-
Dosage: The dose may be too high for the specific strain or age of the animals. Review the literature for established dose ranges in your model. A dose of 15-30 mg/kg IV in mice has been shown to inhibit tumor growth but also cause weight loss and white blood cell depression.[1] In dogs, the maximum tolerated dose (MTD) was determined to be 25 mg/m².[4][5]
-
Dosing Schedule: A single high dose may be more toxic than divided doses. One study in mice showed that administering half the LD10 (20 mg/kg) on two successive days reduced lethality and weight loss without compromising antitumor activity.[9] However, this schedule did not alleviate hematologic toxicity.[9]
-
Animal Health: Ensure the animals are healthy and free of underlying conditions before starting treatment.
-
Supportive Care: For severe neutropenia, supportive care with antibiotics and fluid therapy may be necessary.[4]
-
Issue 2: Drug precipitation in the vehicle solution.
-
Question: Our this compound solution is showing precipitation. How can we improve its solubility?
-
Answer:
-
Vehicle: this compound hydrochloride has good water solubility.[1] Ensure you are using the hydrochloride salt form. If using the free base, solubility may be lower.
-
Solvent: For stock solutions, DMSO can be used, but ensure the final concentration of DMSO in the administered solution is low and non-toxic to the animals.
-
Temperature: Ensure the diluent and drug are at an appropriate temperature during preparation.
-
Fresh Preparation: Prepare solutions immediately before use, as the stability of this compound in aqueous solutions can be limited.
-
Issue 3: Difficulty with Intravenous (IV) Injection in Mice/Rats.
-
Question: We are having trouble successfully administering this compound via tail vein injection in mice. What are some best practices?
-
Answer:
-
Vein Dilation: Warm the animal's tail using a heat lamp or warm water (37-40°C) for 2-5 minutes to dilate the lateral tail veins.[10]
-
Restraint: Use an appropriate restraint device to keep the animal calm and the tail accessible.[10]
-
Needle Gauge: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.
-
Technique: Insert the needle parallel to the vein with the bevel up. A successful injection will show no blanching or swelling at the injection site. Apply gentle pressure to the site after removing the needle to prevent bleeding.[11]
-
Issue 4: Inconsistent tumor growth inhibition.
-
Question: We are seeing variable antitumor effects of this compound in our xenograft model. What could be the reasons?
-
Answer:
-
Drug Stability: Ensure the this compound solution is freshly prepared and has not degraded.
-
Administration Accuracy: Inconsistent administration, especially with IV injections, can lead to variable dosing.
-
Tumor Heterogeneity: The inherent biological variability within the tumor model can lead to different responses. Ensure tumors are of a consistent size at the start of treatment.
-
Drug Resistance: The tumor cells may have or may develop resistance to this compound. Resistance can be mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2]
-
Quantitative Data
Table 1: this compound Dosage and Efficacy in Preclinical Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Efficacy | Reference |
| Mouse (C3H/HeN) | Solid FM3A tumors | IV | 15 mg/kg (weekly for 4 doses) or 30 mg/kg (every 2 weeks for 2 doses) | Inhibited tumor growth | [1] |
| Rat (Sprague-Dawley) | N/A | IV | 20 mg/kg (on 2 successive days) | Higher survival rate compared to a single 40 mg/kg dose | [7] |
| Rat (Glioma Model) | Glioma | CED | 0.25 mg/mL | Maximum tolerated concentration | [3] |
| Dog | Various Tumors | IV | 25 mg/m² (every 3 weeks) | MTD; partial response in 1/7 dogs with measurable tumors | [4][5] |
| Cat | Lymphoma | IV | 20-30 mg/m² (starting dose) | Median progression-free survival of 481 days (primary therapy) and 102 days (rescue therapy) | [12] |
Table 2: Hematological Toxicity of this compound in Dogs
| Dosage (mg/m²) | Number of Dogs | Grade of Neutropenia (VCOG-CTCAE) | Grade of Thrombocytopenia (VCOG-CTCAE) | Reference |
| 25 | 6 | Grade 4 in one dog | Not specified in detail | [4] |
| 30 | 2 | Grade 4 in both dogs | Not specified in detail | [4] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
-
Animal Model: Female C3H/HeN mice with solid FM3A tumors.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile water for injection to the desired concentration (e.g., for a 15 mg/kg dose in a 20g mouse, prepare a solution where 0.1 mL contains 0.3 mg of this compound).
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (37-40°C) for 2-5 minutes to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution (typically 0.1-0.2 mL).
-
Observe for any signs of extravasation (swelling or blanching).
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.
-
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in behavior. Perform blood counts as needed to assess hematological toxicity.[1][11][13]
Protocol 2: Convection-Enhanced Delivery (CED) of this compound in Rats
-
Animal Model: Fischer 344 rats with 9L intracranial tumors.
-
Drug Preparation: Dilute this compound hydrochloride in 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for tumor implantation and subsequent infusion.
-
Implant 9L glioma cells into the brain parenchyma.
-
-
CED Infusion (performed at a set time post-tumor implantation, e.g., 7 days):
-
Anesthetize the rat and place it back into the stereotactic frame.
-
Use a reflux-free step-design infusion cannula connected to a micro-infusion pump.
-
Insert the cannula into the brain at the predetermined coordinates.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After infusion, leave the cannula in place for a few minutes to prevent backflow upon withdrawal.
-
Withdraw the cannula, close the burr hole with bone wax, and suture the incision.
-
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor the animals for neurological signs and tumor growth (e.g., via imaging).[3][8][14]
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's mechanism of action.
Caption: this compound-induced DNA damage and activation of the p38/JNK pathway.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Study of this compound in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative this compound with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Most effective route of administration and utilization of high-dose chemotherapy with bone marrow transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 9. Antitumor activity and toxicity of ACNU, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitroso urea hydrochloride, comparing two divided doses and a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Retrospective evaluation of this compound use in the treatment of feline lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.uky.edu [research.uky.edu]
- 14. Local Delivery of this compound Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]
Technical Support Center: Minimizing Nimustine-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of nimustine-induced myelosuppression in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is an alkylating agent that causes myelosuppression by inducing DNA damage, specifically interstrand cross-links, in rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[1] This damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, which ultimately results in decreased production of red blood cells, white blood cells, and platelets.
Q2: Why is this compound-induced myelosuppression often delayed?
A2: The myelosuppression induced by this compound is characteristically delayed, with blood cell count nadirs occurring approximately one month or more after administration. This is distinct from many other chemotherapeutic agents that cause nadirs within 7 to 14 days.[1] The delay is thought to be due to this compound's effect on early-stage hematopoietic stem and multipotent progenitor cells, which have a longer maturation timeline.
Q3: What are the most common hematological toxicities observed with this compound?
A3: The most frequently observed and dose-limiting hematological toxicities associated with this compound are neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[2] Anemia can also occur but is generally less severe.
Troubleshooting Guides
Issue 1: Severe myelosuppression observed at standard this compound dosage.
Possible Cause: Individual variability in drug metabolism and bone marrow reserve can lead to more pronounced myelosuppression.
Troubleshooting Steps:
-
Dose Reduction/Fractionation: Consider reducing the this compound dose in subsequent cycles based on the severity of the observed myelosuppression. While specific dose fractionation schedules for this compound to reduce myelosuppression are not well-established in publicly available literature, the principle of dose fractionation is a standard strategy to manage toxicity for various chemotherapeutic agents. The goal is to maintain the therapeutic window while minimizing damage to healthy tissues.
-
Hematopoietic Growth Factor Support: Prophylactic administration of granulocyte colony-stimulating factors (G-CSFs) or granulocyte-macrophage colony-stimulating factors (GM-CSFs) can be employed to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.
-
Platelet Transfusion Support: For severe thrombocytopenia, platelet transfusions may be necessary to prevent bleeding complications.
Issue 2: Difficulty in predicting the timing and severity of myelosuppression.
Possible Cause: The delayed and variable nature of this compound's effect on bone marrow makes prediction challenging.
Troubleshooting Steps:
-
Frequent Monitoring: Implement a rigorous blood count monitoring schedule, with complete blood counts (CBCs) performed at least weekly for the first 6-8 weeks after this compound administration to accurately capture the nadir and recovery kinetics.
-
Predictive Modeling: For clinical studies, machine-learning approaches, such as a data-weighted support vector machine (NwSVM), have been developed to estimate myelosuppression by analyzing patient factors before treatment.[1] These models can help predict the dynamics of blood cell counts and the timing of their nadirs.[1]
Issue 3: Need for cytoprotective strategies beyond growth factors.
Possible Cause: In cases of profound or recurrent myelosuppression, additional protective measures may be required.
Troubleshooting Steps:
-
Autologous Stem Cell Support (High-Dose Settings): For studies involving high-dose this compound, autologous hematopoietic stem cell transplantation (ASCT) can be considered. This involves harvesting the patient's or animal's own stem cells before chemotherapy and re-infusing them after treatment to reconstitute the bone marrow.
Quantitative Data Summary
| Intervention | Study Population | This compound Regimen | Key Findings on Myelosuppression | Reference |
| Intranasal GM-CSF | Glioblastoma Patients (n=46 in intervention group) | Radiotherapy with adjuvant local this compound and systemic temozolomide | Lower incidence of neutropenia (8.7% vs. 29.5% in control) and thrombocytopenia (8.7% vs. 18.2% in control). | [3] |
| Dose Escalation | Tumor-Bearing Dogs (n=8) | Single intravenous dose escalation starting at 25 mg/m² | Maximum tolerated dose determined to be 25 mg/m². Dose-limiting toxicity was neutropenia. | [2] |
Key Experimental Protocols
Protocol 1: Administration of GM-CSF to Mitigate Myelosuppression in Glioblastoma Patients
-
Objective: To investigate the efficacy and safety of intranasal granulocyte-macrophage colony-stimulating factor (GM-CSF) in combination with this compound-based chemoradiotherapy.
-
Study Population: Patients with newly diagnosed glioblastoma who have undergone surgery.
-
Treatment Arms:
-
Control Group (n=46): Received radiotherapy with adjuvant local delivery of this compound hydrochloride (ACNU) and systemic administration of temozolomide.
-
Intervention Group (n=46): Received the same treatment as the control group, with the addition of intranasal GM-CSF prior to each cycle of adjuvant chemotherapy.
-
-
Outcome Measures: Progression-free survival (PFS), overall survival (OS), Karnofsky Performance Status (KPS) scores, and incidence of adverse effects, including neutropenia and thrombocytopenia.
-
Results: The intervention group showed a significantly lower incidence of neutropenia and a trend towards a lower incidence of thrombocytopenia compared to the control group.[3]
Protocol 2: Phase I Dose-Escalation Study of this compound in Tumor-Bearing Dogs
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of this compound in dogs with tumors.
-
Study Population: Eight tumor-bearing dogs.
-
Methodology:
-
A dose-escalation design was used, starting at 25 mg/m² of this compound administered as an intravenous bolus.
-
Subsequent dosages were increased in increments of 5 mg/m² in cohorts of three dogs.
-
Complete blood counts were monitored weekly for at least three weeks.
-
-
Results: The MTD was established at 25 mg/m², with neutropenia being the DLT. The recommended treatment interval was 21 days based on the timing of neutrophil and platelet nadirs.[2]
Visualizations
Signaling Pathways
References
Validation & Comparative
A Comparative Analysis of Nimustine and Temozolomide in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alkylating agents nimustine and temozolomide, focusing on their performance in preclinical glioblastoma (GBM) models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanisms of action of these two chemotherapeutic agents.
Mechanisms of Action: A Tale of Two Alkylating Agents
Both this compound and temozolomide exert their cytotoxic effects by damaging the DNA of cancer cells, ultimately leading to apoptosis. However, the specifics of their molecular interactions with DNA differ significantly.
This compound (ACNU) , a member of the nitrosourea family, induces DNA interstrand cross-links and double-strand breaks.[1][2] This extensive damage is challenging for cancer cells to repair and potently triggers the DNA damage response (DDR) signaling pathway, leading to cell cycle arrest and apoptosis.[3]
Temozolomide (TMZ) , an imidazotetrazine derivative, acts as a prodrug that is converted to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) under physiological conditions. MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[4][5] The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to mismatched base pairing during DNA replication, triggering a futile cycle of mismatch repair (MMR) that results in DNA double-strand breaks and apoptosis.[6]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and temozolomide in various glioblastoma cell lines, including those resistant to temozolomide.
| Cell Line | Drug | IC50 (µM) | Reference |
| TMZ-Sensitive | |||
| U87MG | This compound (ACNU) | 134.3 ± 11.2 | [7] |
| Temozolomide (TMZ) | 334.7 ± 29.5 | [7] | |
| U251MG | This compound (ACNU) | 109.7 ± 9.8 | [7] |
| Temozolomide (TMZ) | 289.3 ± 21.4 | [7] | |
| U343MG | This compound (ACNU) | 156.7 ± 13.5 | [7] |
| Temozolomide (TMZ) | 412.3 ± 33.1 | [7] | |
| TMZ-Resistant | |||
| U87-R | This compound (ACNU) | 141.2 ± 12.7 | [7] |
| Temozolomide (TMZ) | >1000 | [7] | |
| U251-R | This compound (ACNU) | 115.4 ± 10.3 | [7] |
| Temozolomide (TMZ) | >1000 | [7] | |
| U343-R | This compound (ACNU) | 162.1 ± 14.8 | [7] |
| Temozolomide (TMZ) | >1000 | [7] | |
| Systematic Review Data (TMZ) | |||
| U87 (72h exposure) | Temozolomide (TMZ) | Median: 202 (IQR: 52–518) | [4] |
| U251 (72h exposure) | Temozolomide (TMZ) | Median: 102 (IQR: 35–358) | [4] |
Data from Yamamuro et al. (2021) are presented as mean ± standard deviation. IQR: Interquartile Range.
The in vitro data consistently demonstrate that this compound exhibits greater potency (lower IC50 values) than temozolomide across multiple glioblastoma cell lines.[7] Notably, this compound retains its efficacy in temozolomide-resistant cell lines, suggesting a lack of cross-resistance.[7][8] The systematic review data for temozolomide highlight the variability in reported IC50 values across different studies, emphasizing the importance of standardized experimental conditions.[4]
In Vivo Performance: Tumor Growth Inhibition and Survival
The ultimate test of a therapeutic agent's efficacy lies in its performance in vivo. The following table summarizes key findings from preclinical studies using intracranial glioblastoma xenograft models.
| Animal Model | Treatment | Key Findings | Reference |
| U87MG Xenograft (TMZ-Sensitive) | This compound (ACNU) | Significantly prolonged survival compared to control. | [7] |
| Temozolomide (TMZ) | Significantly prolonged survival compared to control. | [7] | |
| U87-R Xenograft (TMZ-Resistant) | This compound (ACNU) | Significantly prolonged survival compared to control and TMZ-treated groups. | [7] |
| Temozolomide (TMZ) | No significant survival benefit compared to control. | [7] | |
| General Preclinical Meta-Analysis | Temozolomide (TMZ) | Reduced tumor volume by approximately 50% and doubled median survival in mouse models. | [4] |
| SF763 Xenograft | This compound (ACNU) + Lonidamine | Significantly inhibited tumor growth compared to ACNU alone. | [7] |
| U87MG-luc2 Xenograft | Temozolomide (TMZ) | Daily oral administration of 0.9 mg/kg showed tumor growth inhibition. | [3] |
| U87MG Xenograft | Temozolomide (TMZ) | Combination with an MDM2 antagonist further decreased tumor volume by ~50% compared to TMZ alone. | [9] |
In vivo studies corroborate the in vitro findings. This compound demonstrates significant survival benefits in both temozolomide-sensitive and, crucially, temozolomide-resistant glioblastoma xenograft models.[7] While temozolomide is effective in sensitive models, its efficacy is markedly diminished in resistant settings.[7] A meta-analysis of preclinical studies indicates that temozolomide can reduce tumor volume by about half and significantly extend survival.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.
In Vitro Assays
WST-8 Cell Viability Assay
This colorimetric assay is used to determine the number of viable cells in culture.
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or temozolomide. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the WST-8 tetrazolium salt into a soluble formazan product.[10][11]
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against drug concentration.
Dye Exclusion Assay for Apoptosis
This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or temozolomide as described for the viability assay.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in a solution containing a vital dye such as trypan blue or propidium iodide.
-
Microscopic Analysis: The cells are examined under a microscope. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear colored.
-
Quantification: The percentage of apoptotic (stained) cells is determined by counting at least 200 cells per sample.
In Vivo Model
Intracranial Glioblastoma Xenograft Model in Mice
This model is used to evaluate the efficacy of anticancer drugs in a setting that more closely mimics the human disease.
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG or U87-R) are harvested and resuspended in a sterile solution, such as PBS, at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL.[7][12]
-
Animal Anesthesia: Immunocompromised mice (e.g., athymic nude mice) are anesthetized.
-
Stereotactic Implantation: The mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at precise coordinates. A Hamilton syringe is used to slowly inject the cell suspension into the brain parenchyma (e.g., the striatum).[2][12]
-
Post-operative Care: The burr hole is sealed, and the incision is closed. The mice are monitored for recovery and for the development of neurological symptoms.
-
Drug Administration: Once tumors are established (often confirmed by imaging), treatment with this compound, temozolomide, or vehicle control is initiated. The route of administration can be intraperitoneal or oral, depending on the drug's properties.[7]
-
Monitoring and Endpoints: Tumor growth can be monitored non-invasively using bioluminescence or magnetic resonance imaging.[1] The primary endpoint is typically overall survival, which is determined by monitoring the mice until they reach a humane endpoint due to tumor burden. Tumor volume can also be measured at the end of the study.
Conclusion
The preclinical data presented in this guide highlight the distinct profiles of this compound and temozolomide in the context of glioblastoma. This compound demonstrates superior in vitro potency and, critically, maintains its efficacy against temozolomide-resistant glioblastoma models. This suggests that this compound could be a valuable therapeutic option, particularly in the setting of TMZ-refractory disease.
Temozolomide remains a cornerstone of glioblastoma therapy, with established efficacy in sensitive tumors. However, the challenge of acquired resistance is a significant clinical hurdle.
For researchers and drug development professionals, these findings underscore the importance of considering the mechanisms of drug resistance when designing new therapeutic strategies for glioblastoma. The robust preclinical data for this compound in TMZ-resistant models warrants further investigation and may inform the design of future clinical trials for patients with recurrent or refractory glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA LOMUSTINE AND this compound FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. himedialabs.com [himedialabs.com]
- 12. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nimustine and Lomustine in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent nitrosourea-based chemotherapeutic agents: Nimustine (ACNU) and Lomustine (CCNU). Both are alkylating agents utilized in the treatment of various malignancies, most notably brain tumors like glioblastoma, owing to their ability to cross the blood-brain barrier.[1][2] This analysis synthesizes preclinical and clinical data to offer a comprehensive overview of their comparative performance, supported by experimental methodologies and visual representations of key biological pathways.
Mechanism of Action: DNA Alkylation and Beyond
Both this compound and Lomustine are cell-cycle non-specific alkylating agents.[2] Their primary mechanism involves the in vivo generation of reactive intermediates that covalently attach alkyl groups to the DNA of cancer cells. This process, known as alkylation, leads to the formation of DNA cross-links, particularly at the O6 position of guanine.[1][2] These cross-links disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3]
While sharing this fundamental mechanism, some studies suggest nuances in their downstream signaling. This compound has been shown to activate the p38 MAPK/JNK signaling pathway, which is involved in the cellular response to stress and apoptosis.[4]
Below is a generalized diagram of the DNA damage response pathway initiated by these nitrosoureas.
Preclinical Efficacy: A Head-to-Head Comparison in Glioblastoma Models
A key preclinical study directly compared the antitumor effects of this compound and Lomustine against human glioblastoma (GBM) cell lines, including those with acquired resistance to temozolomide (TMZ-R).[5][6]
Experimental Protocol: In Vitro and In Vivo Analysis of Antitumor Effects
Objective: To compare the efficacy of this compound and Lomustine against temozolomide-resistant glioblastoma models.[5]
Cell Lines: Human GBM cell lines (U87, U251MG, and U343MG) and their temozolomide-resistant counterparts (TMZ-R-cells) were used.[6]
In Vitro Experiments:
-
Cell Viability Assay: Cells were treated with varying concentrations of this compound, Lomustine, or Temozolomide. Cell viability was assessed using a dye exclusion assay after 96 hours to determine the IC50 values.[5]
-
Apoptosis Analysis: Apoptosis was evaluated by immunoblotting for the processing of PARP by caspases, key regulators of apoptosis, following drug administration.[2]
In Vivo Experiments:
-
Animal Model: An intracranial GBM model was established by inoculating U87 or U87-R cells into the brains of mice.[2]
-
Treatment: Mice received systemic administration of this compound, Lomustine, or Temozolomide.[2]
-
Endpoint: The primary endpoint was overall survival.[2]
Preclinical Data Summary
| Parameter | This compound (ACNU) | Lomustine (CCNU) | Reference |
| In Vitro Cell Viability (IC50, µM) in TMZ-R GBM Cells | Stronger than TMZ | Strongest anti-tumor effects | [7] |
| In Vitro Apoptosis Induction in TMZ-R GBM Cells | Efficiently induced apoptosis | Efficiently induced apoptosis | [2] |
| In Vivo Efficacy in TMZ-R GBM Mouse Model (Survival) | Significantly prolonged survival | Significantly prolonged survival | [2] |
TMZ-R: Temozolomide-Resistant; GBM: Glioblastoma
The study concluded that while Lomustine demonstrated a stronger anti-tumor effect in in vitro experiments, the in vivo therapeutic efficacy of this compound was comparable to that of Lomustine in temozolomide-resistant glioblastoma models.[5]
Clinical Efficacy: Insights from Glioblastoma Trials
Direct head-to-head clinical trials comparing this compound and Lomustine are scarce. Therefore, this section summarizes data from separate clinical trials to provide an overview of their clinical performance, primarily in recurrent glioblastoma. It is important to note that direct comparisons of efficacy data across different trials should be made with caution due to variations in study design, patient populations, and concomitant therapies.
This compound Clinical Data
A retrospective analysis of patients with recurrent glioblastoma treated with a combination of this compound and Teniposide reported the following outcomes:[8]
| Endpoint | Result | Reference |
| Median Overall Survival (mOS) | 6 months | [8] |
| Progression-Free Survival at 6 months (PFS-6) | 29% | [8] |
| Patients alive at ≥ 1 year | 23% | [8] |
A Phase II study of preradiation chemotherapy with this compound and Cisplatin in high-grade astrocytomas showed a median survival time of 15.9 months.[9]
Lomustine Clinical Data
Lomustine has been extensively studied as a monotherapy and in combination regimens for recurrent glioblastoma. A meta-analysis of three randomized clinical trials comparing Lomustine plus Bevacizumab to monotherapies provided the following insights:[10]
| Endpoint | Lomustine + Bevacizumab | Monotherapy | Reference |
| Progression-Free Survival (PFS) | Improved | - | [10] |
| Overall Survival (OS) | No significant difference | - | [10] |
Another meta-analysis of six clinical trials showed that the combination of Lomustine and Bevacizumab improved both OS and PFS in patients with glioblastoma.[11]
Toxicity Profiles
Both this compound and Lomustine are associated with significant hematological toxicity, which is often the dose-limiting factor.
-
This compound: In a study of this compound combined with Teniposide for recurrent glioblastoma, Grade 4 hematotoxicity was observed in 34% of patients.[8]
-
Lomustine: The most frequent adverse event associated with Lomustine is thrombocytopenia.[12] In combination with Bevacizumab, Grade 3-4 adverse events were reported.[12]
Summary and Conclusion
This compound and Lomustine are potent nitrosourea-based alkylating agents with demonstrated efficacy against glioblastoma. Preclinical evidence suggests that while Lomustine may have a slight edge in in vitro potency, both drugs exhibit comparable efficacy in in vivo models of temozolomide-resistant glioblastoma.[5]
In the clinical setting, both drugs are valuable tools in the management of recurrent glioblastoma. The lack of direct comparative clinical trials makes it difficult to definitively declare one as superior. The choice of agent may depend on the specific clinical context, prior treatments, and the patient's tolerance for potential toxicities.
Future research, including well-designed comparative clinical trials, is warranted to further delineate the relative efficacy and safety of this compound and Lomustine and to identify patient populations that may derive the most benefit from each agent.
References
- 1. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 4. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. jkns.or.kr [jkns.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of Lomustine Combined With Bevacizumab in Glioblastoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Nimustine and Carmustine in the Treatment of Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two nitrosourea-based alkylating agents, Nimustine (ACNU) and Carmustine (BCNU), used in the chemotherapy of brain tumors, particularly glioblastoma. This analysis is based on available experimental and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental protocols employed in key studies.
At a Glance: this compound vs. Carmustine
| Feature | This compound (ACNU) | Carmustine (BCNU) |
| Drug Class | Nitrosourea, Alkylating Agent | Nitrosourea, Alkylating Agent |
| Mechanism of Action | Cross-links DNA and RNA, inhibiting synthesis and function.[1] | Cross-links DNA and RNA, inhibiting synthesis and function.[2] |
| Administration | Intravenous, Intracerebral (investigational)[3][4] | Intravenous, Intracranial Wafer (Gliadel®)[5][6][7] |
| Blood-Brain Barrier | Yes[4] | Yes[8] |
| Primary Indication | Malignant Gliomas[1][3] | Malignant Gliomas (including Glioblastoma), Multiple Myeloma, Lymphoma[5][9][10] |
Mechanism of Action: A Shared Path of DNA Damage
Both this compound and Carmustine belong to the nitrosourea class of chemotherapeutic agents and exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA.[1][2] This damage disrupts the normal replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] Their high lipophilicity allows them to cross the blood-brain barrier, a critical feature for treating intracranial tumors.[4][8]
The apoptotic signaling cascade induced by this compound in glioblastoma cells has been shown to involve the activation of the JNK/c-Jun pathway, leading to the upregulation of the pro-apoptotic protein BIM.[1] Similarly, Carmustine's mechanism involves inducing DNA damage that triggers apoptotic pathways.[2]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Carmustine are limited. However, data from various studies provide insights into their respective efficacy.
A meta-analysis of 22 studies involving 5,821 glioma patients showed that Carmustine treatment was associated with better overall survival (OS) and progression-free survival (PFS).[11][12] For glioblastoma (GBM) patients, Carmustine showed a significant OS benefit.[11][12] Both intravenous administration and local implantation of Carmustine wafers (Gliadel®) have been shown to prolong OS in GBM patients.[13]
Studies on this compound, often in combination with other agents, have also demonstrated its efficacy. In a study on recurrent glioblastoma, a combination of this compound and teniposide resulted in a 6-month progression-free survival (PFS-6) of 29% and a median overall survival (mOS) of 6 months.[14] Another study combining this compound with radiotherapy and other agents for glioblastoma multiforme reported a median OS of 16 months.[15]
Interestingly, in the context of temozolomide-resistant GBM, both this compound (ACNU) and Lomustine (CCNU), another nitrosourea, have shown efficient antitumor effects in preclinical models, suggesting their potential as salvage therapies.[16]
Table 1: Summary of Efficacy Data from Selected Studies
| Drug/Regimen | Patient Population | Key Efficacy Endpoints | Reference |
| Carmustine | Glioma (meta-analysis) | Improved OS (HR=0.85) and PFS (HR=0.85) | [11][12] |
| Carmustine | Glioblastoma (meta-analysis) | Improved OS (HR=0.84) | [11][12] |
| This compound + Teniposide | Recurrent Glioblastoma | PFS-6: 29%, mOS: 6 months | [14] |
| This compound + Carboplatin + Vincristine + IFN-beta + Radiotherapy | Glioblastoma Multiforme | mOS: 16 months | [15] |
| Carmustine (BCNU) + Teniposide (VM26) | Recurrent Malignant Glioma | mPFS: 2 months, mOS: 4 months | [15] |
Safety and Tolerability: A Balancing Act
The primary dose-limiting toxicity for both this compound and Carmustine is myelosuppression, particularly thrombocytopenia and leukopenia.[8][17] This hematological toxicity is often delayed and cumulative.[8]
For Carmustine, other significant adverse effects include pulmonary toxicity, which can be dose-related and occur years after treatment, as well as nausea and vomiting.[8] When delivered as Gliadel wafers, localized side effects such as cerebral edema, intracranial hypertension, and healing abnormalities can occur.[7]
This compound-based regimens have also been associated with significant hematotoxicity. In a study of this compound and teniposide for recurrent GBM, Grade 4 hematotoxicity was observed in 34% of patients.[14] Non-hematological toxicities with this compound are generally reported to be rare and mild.[15]
Table 2: Common Adverse Events Associated with this compound and Carmustine
| Adverse Event | This compound | Carmustine |
| Hematological | ||
| Myelosuppression | Common, can be severe[14][17] | Common, delayed, and cumulative[8] |
| Thrombocytopenia | Reported[15] | Common[8] |
| Leukopenia | Reported[15] | Common[8] |
| Non-Hematological | ||
| Nausea & Vomiting | Generally mild | Common[8] |
| Pulmonary Toxicity | Less commonly reported | A known significant risk, can be delayed[8] |
| Cerebral Edema | - | Associated with wafer implantation[7] |
| Intracranial Hypertension | - | Associated with wafer implantation[7] |
| Wound Healing Issues | - | Associated with wafer implantation[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.
In Vitro Cytotoxicity Assay (Comparative)
A study directly compared the cytotoxic potency of Carmustine (BCNU) and this compound (ACNU) in seven tumor cell lines with varying O6-alkylguanine-DNA alkyltransferase (O6-AGT) activity. The protocol involved:
-
Cell Lines: Seven tumor cell lines with a range of O6-AGT activity.
-
Drug Treatment: Cells were treated with BCNU, ACNU, and another nitrosourea, HeCNU, both with and without depletion of O6-AGT by O6-benzylguanine (O6-BG).
-
Cytotoxicity Assessment: The cytotoxic potency was determined by comparing the IC50 values (the concentration of a drug that gives half-maximal response).
-
Key Finding: Without O6-AGT depletion, BCNU was superior in cells with high O6-AGT activity. After O6-AGT depletion, ACNU showed higher cytotoxic potency than BCNU.[18]
Clinical Trial Protocol: this compound in Recurrent Glioblastoma
A retrospective analysis of patients with recurrent GBM treated with this compound and teniposide followed this protocol:
-
Patient Population: Patients with recurrent GBM.
-
Treatment Regimen: this compound (90 mg/m², day 1/42) and teniposide (45–70 mg/m², days 1–3/42).
-
Evaluation: Progression-free survival (PFS), overall survival (OS), and toxicity were analyzed.[14]
Clinical Trial Protocol: Carmustine Wafer Implantation
The VIGILANT registry is a prospective study evaluating the use of Carmustine (BCNU) wafers in contemporary practice. The general protocol for wafer implantation in clinical trials involves:
-
Patient Selection: Patients with newly diagnosed high-grade glioma or recurrent glioblastoma.
-
Procedure: Following maximal surgical resection of the tumor, up to eight biodegradable wafers impregnated with Carmustine are implanted to cover the resection cavity.
-
Follow-up: Patients are monitored for safety and efficacy outcomes, often in conjunction with other therapies like radiation and systemic chemotherapy.[19]
Conclusion
This compound and Carmustine are both potent nitrosourea alkylating agents with demonstrated efficacy in the treatment of malignant brain tumors. Their ability to cross the blood-brain barrier makes them valuable therapeutic options. While they share a common mechanism of action, there are nuances in their clinical application, efficacy in specific contexts, and safety profiles.
Carmustine, particularly with the advent of the Gliadel wafer, offers the advantage of localized, high-concentration drug delivery, potentially reducing systemic side effects. This compound has shown promise, especially in combination therapies and as a potential salvage treatment for temozolomide-resistant tumors.
The choice between this compound and Carmustine, or their use in specific combination regimens, will depend on the clinical scenario, including the tumor type and stage, prior treatments, and the patient's overall health status. Further direct comparative studies are warranted to more definitively delineate the relative merits of these two important chemotherapeutic agents in the neuro-oncology armamentarium.
References
- 1. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkns.or.kr [jkns.or.kr]
- 4. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Carmustine Wafers for Brain Tumor · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Carmustine Monograph for Professionals - Drugs.com [drugs.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Carmustine (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Frontiers | Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. karger.com [karger.com]
- 16. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiotherapy combined with this compound hydrochloride and etoposide for malignant gliomas: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative cytotoxicity of carmustine (BCNU), this compound (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rationale and design of the 500-patient, 3-year, and prospective Vigilant ObservatIon of GlIadeL WAfer ImplaNT registry - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Nimustine Sensitivity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Nimustine, a nitrosourea alkylating agent, has been a therapeutic option for malignant gliomas, particularly glioblastoma. However, patient response to this compound is variable. Identifying predictive biomarkers is crucial for patient stratification and the development of personalized treatment strategies. This guide provides a comparative overview of key biomarkers for predicting this compound sensitivity, with a focus on experimental data and methodologies, and contrasts them with biomarkers for alternative therapies.
Key Biomarkers for this compound Sensitivity
The primary biomarker influencing this compound sensitivity is the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. Other potential markers include indicators of DNA damage response, such as γ-H2AX.
MGMT Promoter Methylation
The MGMT protein repairs DNA damage caused by alkylating agents like this compound.[1][2] Epigenetic silencing of the MGMT gene via promoter methylation leads to decreased protein expression, impairing DNA repair and thereby increasing tumor cell sensitivity to this compound.[1][3]
γ-H2AX (Phosphorylated H2A Histone Family Member X)
This compound induces DNA interstrand cross-links and double-strand breaks.[4] The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks.[4] Therefore, the extent of γ-H2AX foci formation can serve as a pharmacodynamic biomarker of this compound-induced DNA damage.[4]
Quantitative Data on Drug Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the alternative alkylating agent Lomustine in glioblastoma cell lines with different MGMT promoter methylation statuses. Lower IC50 values indicate greater sensitivity to the drug.
| Cell Line | MGMT Promoter Methylation Status | This compound (ACNU) IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Reference |
| U87MG | Methylated | ~100 | ~50 | [5] |
| U251MG | Unmethylated | >200 | ~100 | [5] |
| U343MG | Methylated | ~150 | ~75 | [5] |
| GS-Y03 (patient-derived) | Highly Methylated | <100 | <50 | [5] |
Comparison with Biomarkers for Alternative Glioblastoma Therapies
A comprehensive understanding of this compound's predictive biomarkers requires comparison with those for other standard and emerging glioblastoma treatments.
| Therapeutic Agent | Primary Predictive Biomarker(s) | Mechanism of Biomarker Action |
| Temozolomide | MGMT Promoter Methylation | Silencing of MGMT prevents repair of temozolomide-induced DNA alkylation, increasing drug efficacy.[3] |
| Mismatch Repair (MMR) Deficiency | A deficient MMR system can lead to tolerance of temozolomide-induced DNA damage, contributing to resistance.[5] | |
| Bevacizumab | Relative Cerebral Blood Volume (rCBV) | Lower tumor blood volume, assessed by MRI, may predict a better response to this anti-angiogenic therapy. |
| Hypoxia-Inducible Factor-1α (HIF-1α) pathway mutations | Mutations in this pathway, which regulates VEGF, may influence sensitivity to this VEGF inhibitor. | |
| Cyclin-Dependent Kinase 4 (CDK4) amplification | Amplification of CDK4 has been associated with a prolonged response to bevacizumab.[6] | |
| Lomustine | Phosphorylated SMAD2 (pSMAD2) | High levels of pSMAD2, a component of the TGF-β signaling pathway, are being investigated as a potential biomarker for sensitivity. |
| Isocitrate Dehydrogenase 1 (IDH1) Mutation | IDH1 mutation status is a significant prognostic marker in glioma and may influence response to various therapies, including lomustine. |
Experimental Protocols
Quantitative Analysis of MGMT Promoter Methylation by Pyrosequencing
This method provides a quantitative measure of methylation at specific CpG sites within the MGMT promoter.[7][8]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[7]
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: A specific region of the MGMT promoter is amplified using PCR.
-
Pyrosequencing: The PCR product is sequenced using pyrosequencing technology. The relative amounts of cytosine and thymine (derived from uracil) at specific CpG sites are quantified to determine the percentage of methylation.[7][8]
-
Data Analysis: A mean methylation percentage across several CpG islands is calculated. A predefined cutoff (e.g., >10%) is often used to classify a tumor as having a methylated MGMT promoter.[7]
Quantification of γ-H2AX Foci by Immunofluorescence
This technique visualizes and quantifies DNA double-strand breaks within individual cells.[4][9]
Methodology:
-
Cell Culture and Treatment: Glioblastoma cells are cultured on coverslips and treated with this compound for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[10][11]
-
Immunostaining:
-
Microscopy and Image Analysis:
-
Fluorescence microscopy is used to capture images of the stained cells.
-
Image analysis software is used to automatically count the number of distinct fluorescent foci (representing γ-H2AX) per nucleus.[10]
-
-
Quantification: The average number of γ-H2AX foci per cell is determined for both treated and untreated cells to quantify the extent of DNA damage.
Visualizing Key Pathways and Workflows
Caption: this compound induces DNA damage, activating the p38 MAPK/JNK signaling pathway leading to apoptosis.
Caption: Workflow for determining MGMT promoter methylation status from tumor tissue using pyrosequencing.
Caption: A simplified logic diagram for selecting glioblastoma treatment based on key biomarker status.
References
- 1. Role of Biomarkers in the Clinical Management of Glioblastomas: What are the Barriers and How Can We Overcome Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Correlates of Long-Term Response to Bevacizumab in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.10. Immunofluorescence staining of γ-H2AX [bio-protocol.org]
- 11. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
A Comparative Guide to the Cytotoxicity of Nitrosoureas in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various nitrosourea compounds, a class of alkylating agents used in cancer chemotherapy. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to Nitrosoureas
Nitrosoureas are a class of chemotherapeutic agents that exert their cytotoxic effects primarily through the alkylation of DNA, leading to DNA damage and ultimately cell death.[1] This mechanism makes them effective against a range of malignancies, including brain tumors, lymphomas, and melanomas.[1][2] Commonly studied nitrosoureas include Carmustine (BCNU), Lomustine (CCNU), Fotemustine, and Streptozotocin (STZ). Their lipophilic nature allows them to cross the blood-brain barrier, making them particularly useful for treating brain cancers.[1] However, their clinical use can be limited by toxic side effects.[1]
Comparative Cytotoxicity of Nitrosoureas
The cytotoxic efficacy of nitrosoureas is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values for different nitrosoureas can vary significantly depending on the cancer cell line and the specific compound.
Below are tables summarizing the IC50 values of various nitrosoureas against different cancer cell lines, as reported in the scientific literature.
Table 1: Cytotoxicity of Nitrosoureas in Glioma Cell Lines
| Nitrosourea | Cell Line | IC50 (µM) | Reference |
| BCNU | U87MG | ~100 | [3] |
| U251MG | ~150 | [3] | |
| T98G | >200 | [3] | |
| CCNU | U87MG | ~50 | [3] |
| U251MG | ~75 | [3] | |
| T98G | ~100 | [3] | |
| ACNU (Nimustine) | U87MG | ~80 | [3] |
| U251MG | ~120 | [3] | |
| T98G | ~150 | [3] |
Table 2: Cytotoxicity of Fotemustine in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HTB140 | ~100-250 | [2][4] |
Table 3: Cytotoxicity of Streptozotocin in Hematopoietic Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
| HL60 | 11.7 | [5] |
| K562 | 904 | [5] |
| C1498 | 1024 | [5] |
Mechanism of Action: DNA Damage and Cell Death Signaling
Nitrosoureas exert their cytotoxic effects through a multi-step process that begins with the alkylation of DNA and culminates in programmed cell death (apoptosis) or necrosis.
References
- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of fotemustine or dacarbasine on a melanoma cell line pretreated with therapeutic proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of carmustine (BCNU), this compound (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fotemustine or dacarbasine on a melanoma cell line pretreated with therapeutic proton irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosourea combinations in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Nimustine and Other Alkylating Agents in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of nimustine (ACNU) with other prominent alkylating agents—lomustine (CCNU), carmustine (BCNU), and temozolomide (TMZ)—primarily in the context of glioblastoma (GBM), a notoriously difficult-to-treat brain tumor. The data presented herein is collated from peer-reviewed preclinical studies and is intended to inform research and development decisions.
Executive Summary
This compound, a nitrosourea derivative, demonstrates significant antitumor efficacy in preclinical glioblastoma models, including those with acquired resistance to the standard-of-care agent, temozolomide. Head-to-head studies indicate that this compound's cytotoxic potency is comparable to or, in some contexts, greater than other nitrosoureas like lomustine and carmustine, particularly in a state of O6-alkylguanine-DNA alkyltransferase (O6-AGT) depletion. Its mechanism of action involves the induction of DNA interstrand crosslinks, leading to DNA double-strand breaks and subsequent apoptosis, mediated by the JNK/c-Jun/BIM signaling pathway.
Data Presentation: Quantitative Comparison of Alkylating Agents
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and its comparators in various glioblastoma cell lines.
Table 1: IC50 Values of this compound (ACNU), Lomustine (CCNU), and Temozolomide (TMZ) in Glioblastoma Cell Lines [1][2]
| Cell Line | This compound (ACNU) IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Temozolomide (TMZ) IC50 (µM) | Notes |
| U87MG (Parental) | 106 | 55 | 291 | Temozolomide-sensitive |
| U87MG-R (TMZ-Resistant) | 129 | 86 | >1000 | Acquired Temozolomide Resistance |
| U251MG (Parental) | 108 | 51 | 370 | Temozolomide-sensitive |
| U251MG-R (TMZ-Resistant) | 119 | 62 | >1000 | Acquired Temozolomide Resistance |
| U343MG (Parental) | 115 | 68 | 450 | Temozolomide-sensitive |
| U343MG-R (TMZ-Resistant) | 135 | 79 | >1000 | Acquired Temozolomide Resistance |
Table 2: Comparative Cytotoxicity of this compound (ACNU) and Carmustine (BCNU) with and without O6-AGT Depletion [3]
| Cell Line | O6-AGT Activity | BCNU IC50 (µM) | ACNU IC50 (µM) | Notes |
| Various Tumor Cell Lines | High | Superior Potency | Lower Potency | Without O6-AGT depletion |
| Various Tumor Cell Lines | - | Lower Potency | Higher Potency (p=0.016) | After O6-AGT depletion with O6-benzylguanine |
Induction of Apoptosis
The induction of programmed cell death (apoptosis) is a primary mechanism of chemotherapeutic agents.
Table 3: Apoptosis Induction by this compound (ACNU) and Temozolomide (TMZ) in LN-229 Glioblastoma Cells [4]
| Treatment | Concentration | Time Point | Apoptosis Rate (%) |
| This compound (ACNU) | 50 µM | 72 h | ~20% |
| This compound (ACNU) | 50 µM | 120 h | 55% |
| Temozolomide (TMZ) | 100 µM | 96 h | ~10% |
| Temozolomide (TMZ) | 100 µM | 120 h | 25% |
In Vivo Efficacy
Preclinical in vivo models are critical for evaluating the therapeutic potential of anticancer agents in a more complex biological system.
Table 4: Survival Outcomes in an Intracranial Glioblastoma (U87MG-R) Mouse Model [5][6]
| Treatment Group | Agent | Dose | Median Survival | Outcome |
| Control | DMSO | - | ~30 days | - |
| Temozolomide | TMZ | 25 mg/kg | ~32 days | Not significant |
| Lomustine | CCNU | 20 mg/kg | ~45 days | Significantly prolonged survival |
| This compound | ACNU | 15 mg/kg | ~45 days | Significantly prolonged survival |
Signaling Pathways and Mechanisms of Action
This compound, as a nitrosourea compound, exerts its cytotoxic effects primarily through DNA alkylation. This leads to the formation of interstrand crosslinks (ICLs) and DNA double-strand breaks (DSBs).[7][8] This DNA damage triggers a cellular response cascade, activating the p38 MAPK/JNK signaling pathway, which in turn leads to the upregulation of the pro-apoptotic protein BIM and ultimately, apoptosis.[4][7][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Cell Viability (Dye Exclusion Assay)
This protocol is a common method to determine the number of viable cells in a culture.
Protocol Details:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251MG) and their temozolomide-resistant derivatives are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded into 96-well plates. After 24 hours, the media is replaced with fresh media containing various concentrations of this compound, lomustine, or temozolomide.
-
Incubation: The treated cells are incubated for 72 to 96 hours.
-
Cell Staining and Counting: Cells are harvested, and a cell suspension is mixed with a Trypan Blue solution. The number of viable (unstained) and non-viable (blue) cells is then counted.
-
IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth compared to untreated controls is determined.
In Vivo Intracranial Glioblastoma Model
This protocol outlines the establishment of a brain tumor xenograft in mice to evaluate the in vivo efficacy of therapeutic agents.
Protocol Details:
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG or U87MG-R) are harvested and resuspended in a sterile phosphate-buffered saline solution.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used for the implantation of human glioblastoma cells.
-
Stereotactic Intracranial Injection: Mice are anesthetized, and a small burr hole is made in the skull. A specific number of tumor cells (e.g., 1 x 10^5) are stereotactically injected into the right cerebral hemisphere.
-
Drug Administration: At a set time point post-implantation (e.g., day 7), mice are treated with this compound, lomustine, temozolomide, or a vehicle control, typically via intraperitoneal injection, on a specified schedule.
-
Monitoring and Survival Analysis: The health of the mice is monitored daily. The primary endpoint is overall survival, and the data is analyzed using Kaplan-Meier survival curves.
Conclusion
The preclinical data strongly suggests that this compound is a potent alkylating agent with significant activity against glioblastoma, including models resistant to temozolomide. Its efficacy appears comparable to lomustine in vivo. The differential cytotoxicity of this compound and carmustine based on O6-AGT status highlights the importance of this DNA repair protein in mediating resistance to nitrosoureas. Further investigation into this compound, potentially in combination with other therapeutic modalities, is warranted for the treatment of glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxicity of carmustine (BCNU), this compound (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijbbb.org [ijbbb.org]
- 9. Apoptosis induced by temozolomide and this compound in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Nimustine in Recurrent Glioma: A Comparative Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nimustine's performance against other therapies for recurrent glioma, supported by clinical trial data and detailed experimental protocols.
Recurrent glioma, a high-grade brain tumor, presents a significant therapeutic challenge due to its aggressive nature and limited treatment options. This compound (ACNU), a nitrosourea compound, has been utilized, particularly in Japan, for the treatment of high-grade gliomas.[1] This guide synthesizes clinical trial data to evaluate the efficacy and safety of this compound-based regimens in comparison to other treatments for recurrent glioma.
Comparative Efficacy of this compound and Alternative Therapies
The treatment landscape for recurrent glioma is diverse, with no single standard of care established.[2][3] Key therapeutic options include other nitrosoureas like lomustine (CCNU), temozolomide (TMZ), and targeted therapies such as bevacizumab. The following tables summarize the quantitative data from various clinical trials to facilitate a clear comparison.
| Treatment Regimen | Trial Phase | No. of Patients | Median Age (years) | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Key Toxicities (Grade ≥3) |
| This compound (ACNU) based-Therapies | |||||||
| This compound + Teniposide | Retrospective | 35 | 51 | 6-month PFS rate: 29% | Median OS: 7 months | Not Reported | Grade 4 Hematotoxicity: 34% |
| This compound (monotherapy or combination) | Retrospective | 32 | Not Reported | 6-month PFS rate: 20% | 12-month OS rate: 26% | Partial Response: 6.25% (2/32) | Grade 3/4 Hematological: 50% |
| Temozolomide + this compound | Phase I/II | 49 | 50 | 6-month PFS rate: 24% | Median OS: 11.8 months | 11% | Hematologic: 35% |
| Alternative Therapies | |||||||
| Lomustine + Bevacizumab | Meta-analysis | 574 | Not Reported | Improved vs. monotherapy | No significant improvement vs. monotherapy | Not Reported | Not Reported in meta-analysis |
| Bevacizumab + Irinotecan | Retrospective | 219 | Not Reported | Median PFS: 21 weeks | Median OS: 32 weeks | 30.1% | Thrombocytopenia (Grade 3-4): 3.5% |
| Lomustine + Bevacizumab | Retrospective | 70 | Not Reported | Median PFS: 23 weeks | Median OS: 37 weeks | 37.1% | Thrombocytopenia (Grade 3-4): 11.4% |
Table 1: Efficacy and Safety of this compound-Based Regimens vs. Alternative Therapies for Recurrent Glioma. Data compiled from multiple sources.[2][3][4][5][6][7]
Preclinical studies have also demonstrated that this compound and lomustine can effectively induce apoptosis in glioblastoma cells, including those that have developed resistance to temozolomide.[8][9] This suggests a potential role for nitrosoureas as salvage therapy for patients with TMZ-resistant recurrent GBM.[8][9][10][11]
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting the data. Below are the detailed protocols for two representative studies.
Phase I/II Study of Temozolomide Plus this compound
This study aimed to determine the efficacy and toxicity of combining temozolomide and this compound in patients who had received standard radiotherapy and one or two prior chemotherapy regimens.[4]
-
Phase I (Dose Escalation): A standard 3+3 design was used to establish the maximum tolerated dose (MTD). Patients received TMZ (150 mg/m²/day on Days 1-5) and escalating doses of ACNU (30, 35, 40, 45 mg/m² on Day 15) per 4-week cycle.[4]
-
Phase II: Patients were treated at the MTD established in Phase I. The primary endpoints were therapeutic activity and safety.[4]
-
Patient Population: 49 eligible patients with recurrent malignant gliomas were enrolled. The median age was 50, and 80% had a Karnofsky Performance Status (KPS) of 70-100. Histologies included glioblastoma (73%), anaplastic astrocytoma (22%), and anaplastic oligodendroglioma (4%).[4]
Retrospective Analysis of this compound plus Teniposide
This study retrospectively analyzed the efficacy and toxicity of the this compound and teniposide combination in patients with recurrent glioblastoma previously treated with temozolomide.[3][5]
-
Treatment Regimen: this compound was administered at a median dose of 90 mg/m² intravenously on day 1, and teniposide at a median dose of 60 mg/m² on days 1-3 of a 42-day cycle.[5]
-
Patient Population: 35 patients with a median age of 51 years were included in the analysis. All patients had been pretreated with temozolomide.[3]
-
Endpoints: The primary outcomes analyzed were progression-free survival, overall survival, and toxicity.[3]
Visualizing Methodologies and Pathways
To further clarify the complex processes involved in clinical trials and the mechanism of action, the following diagrams are provided.
Figure 1: Experimental workflow for the Phase I/II trial of Temozolomide plus this compound.
Figure 2: Simplified signaling pathway of Nitrosourea-induced DNA damage and apoptosis.
Conclusion
References
- 1. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACNU-based chemotherapy for recurrent glioma in the temozolomide era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I/II Study of Temozolomide Plus this compound Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity and efficacy of lomustine and bevacizumab in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lomustine and this compound exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Off-Target Effects: Nimustine vs. Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of Nimustine (ACNU), a nitrosourea-based chemotherapeutic agent, with other commonly used chemotherapies for brain tumors, including Carmustine (BCNU), Lomustine (CCNU), and Temozolomide (TMZ). The information presented is supported by experimental data to aid in research and development decisions.
Overview of Compared Chemotherapeutic Agents
This compound, Carmustine, and Lomustine are all nitrosourea compounds that exert their anticancer effects primarily through DNA alkylation and the generation of interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][2] Temozolomide is an imidazotetrazine derivative that also functions as a DNA alkylating agent.[3] Due to their lipophilic nature, nitrosoureas can cross the blood-brain barrier, making them effective against brain tumors like glioblastoma multiforme.[2][4]
Comparative Analysis of Off-Target Toxicities
The primary off-target effects of these chemotherapeutic agents include myelosuppression, pulmonary toxicity, hepatotoxicity, and nephrotoxicity. The following sections and tables provide a comparative overview of these toxicities.
Myelosuppression
Myelosuppression, characterized by a decrease in blood cell counts, is a major dose-limiting toxicity for this compound and other nitrosoureas.[5][6] This can lead to an increased risk of infection (due to neutropenia), bleeding (due to thrombocytopenia), and anemia.
| Chemotherapy | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia | Nadir Timing |
| This compound (ACNU) | Reported, dose-limiting toxicity.[7] In combination with TMZ, 35% of patients experienced grade 3 or 4 hematologic toxicities.[8] | Reported.[7][9] | Platelets: ~35 days; WBC/Neutrophils: ~52-62 days[5] |
| Carmustine (BCNU) | Common, often dose-limiting. | Delayed and cumulative, a primary toxicity.[10] | Delayed, can be 4-6 weeks post-treatment. |
| Lomustine (CCNU) | Common.[11] | Primary toxic reaction.[3] | Delayed, typically 4-6 weeks. |
| Temozolomide (TMZ) | Common.[3] | Common, top reported adverse reaction (9.40%).[3][12] | Typically within the first few cycles. |
Pulmonary Toxicity
Pulmonary toxicity, which can manifest as interstitial pneumonitis or fibrosis, is a serious, and sometimes fatal, off-target effect associated with nitrosoureas.[10][13]
| Chemotherapy | Incidence of Pulmonary Toxicity | Onset | Key Characteristics |
| This compound (ACNU) | Reported, but less frequent than with BCNU.[13] | Can be delayed. | Interstitial fibrosis.[13] |
| Carmustine (BCNU) | Up to 30% of patients; risk increases with cumulative doses >1200-1500 mg/m².[13] | Can be early-onset or delayed (up to 17 years post-treatment).[13] | Diffuse alveolar damage, organizing interstitial pneumonia, and fibrosis.[13] |
| Lomustine (CCNU) | Rare, estimated between 1/1,000 and 1/10,000 patients.[4][13] | Can be delayed. | Interstitial lung disease.[4] |
| Temozolomide (TMZ) | Not a commonly reported major toxicity. | N/A | N/A |
Hepatotoxicity
Drug-induced liver injury is another significant concern with some of these chemotherapeutic agents.
| Chemotherapy | Incidence of Hepatotoxicity | Key Characteristics |
| This compound (ACNU) | Reported in cats with multiple infusions.[14] Noted as a mild adverse event in some feline studies.[15] | Cumulative hepatotoxicity has been observed.[14] |
| Carmustine (BCNU) | Known to be hepatotoxic, can induce pericholangitis and intrahepatic cholestasis.[16] | Can lead to cholangiolysis and biliary cirrhosis in the long term.[16] |
| Lomustine (CCNU) | Can cause cumulative and irreversible hepatotoxicity.[14] Incidence of 6.1% reported in one study of dogs.[14][17] | Characterized by increased serum liver enzymes (ALT, ALP) and hypoalbuminemia.[14][17] |
| Temozolomide (TMZ) | Less commonly associated with severe hepatotoxicity compared to nitrosoureas. | N/A |
Nephrotoxicity
Renal toxicity is a less common but serious off-target effect.
| Chemotherapy | Incidence of Nephrotoxicity | Key Characteristics |
| This compound (ACNU) | Not a primary reported toxicity. | No adverse events observed in the kidney in some human studies.[18] |
| Carmustine (BCNU) | Can occur, though less common than other toxicities. | |
| Lomustine (CCNU) | Reported as a rare side effect.[10] | |
| Semustine (methyl-CCNU) | A related nitrosourea, showed a 16% incidence of renal function abnormalities in one study, with higher rates at cumulative doses >1400 mg/m².[19] | Can have a delayed onset of up to two years post-treatment.[19] |
| Temozolomide (TMZ) | Not a commonly reported major toxicity. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the mechanism of action and off-target effects of these drugs, as well as a general workflow for assessing chemotherapy-induced toxicity.
Caption: Mechanism of Action and DNA Damage Response Pathway for this compound.
Caption: General Experimental Workflow for In Vitro Toxicity Assessment.
Experimental Protocols
Alkaline Comet Assay for DNA Damage Detection
This protocol is a generalized procedure for detecting DNA single-strand breaks and alkali-labile sites induced by chemotherapeutic agents like this compound.
Objective: To quantify DNA damage in individual cells.
Materials:
-
Treated and untreated control cells
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to solidify.
-
Embedding Cells: Mix cell suspension with 0.5% LMA at 37°C and pipette onto the NMA-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Remove coverslip and immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. The resulting "comets" are analyzed using imaging software to quantify the extent of DNA migration, which is proportional to the amount of DNA damage.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the general steps for analyzing the cell cycle distribution of cells treated with chemotherapeutic agents.
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated control cells
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
This compound, like other nitrosoureas, presents a significant off-target toxicity profile, with myelosuppression being a primary concern. Compared to Carmustine, this compound appears to have a lower incidence of severe pulmonary toxicity. While hepatotoxicity is a known issue with Lomustine and Carmustine, the data for this compound is less established in humans. Temozolomide generally demonstrates a different and often more tolerable toxicity profile, particularly concerning pulmonary and hepatic effects, though myelosuppression remains a common adverse event. The choice of chemotherapeutic agent will depend on a careful evaluation of the patient's condition, tumor type, and the potential for managing these off-target effects. Further head-to-head clinical trials are needed to more definitively compare the toxicity profiles of these agents.
References
- 1. ijbbb.org [ijbbb.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Adverse event profile of lomustine and temozolomide: a descriptive analysis from WHO-VigiAccess [frontiersin.org]
- 4. Nitrosourea - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I trial of convection-enhanced delivery of this compound hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose-Escalation Study of this compound in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II Study of Temozolomide Plus this compound Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I/II Study of Temozolomide Plus this compound Chemotherapy for Recurrent Malignant Gliomas: Kyoto Neuro-oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openjournals.ugent.be [openjournals.ugent.be]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Adverse event profile of lomustine and temozolomide: a descriptive analysis from WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lung toxicity of lomustine in the treatment of progressive gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retrospective evaluation of this compound use in the treatment of feline lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrosoureas lomustine, carmustine and fotemustine induced hepatotoxic perturbations in rats: biochemical, morphological and flow cytometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity associated with CCNU (lomustine) chemotherapy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nephrotoxicity of semustine (methyl-CCNU) in patients with malignant melanoma receiving adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nimustine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Nimustine, a potent cytotoxic agent, requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment. Due to its hazardous nature, all materials contaminated with this compound must be treated as cytotoxic waste and handled with extreme caution.[1] Adherence to local, regional, and national regulations is paramount throughout the disposal process.[2][3]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a long-sleeved impermeable gown, two pairs of chemotherapy-tested gloves, and protective eyewear or a face shield.[4][5] All handling of this compound and its waste should be conducted in a designated area, such as a certified biological safety cabinet, to minimize the risk of exposure.
Disposal Procedures for this compound and Contaminated Materials
All items that have come into contact with this compound, including empty vials, syringes, needles, gloves, gowns, and cleaning materials, are considered cytotoxic waste.[1][5] These materials must be segregated from other waste streams to prevent cross-contamination.[1]
The primary recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[1][2] An alternative, where permitted, is chemical neutralization .[1] Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Key Disposal Steps:
-
Segregation: Immediately place all this compound-contaminated waste into designated, leak-proof, and puncture-resistant containers.[1] These containers should be clearly labeled with the cytotoxic symbol.[1]
-
Containerization: Use containers that are specifically designed for cytotoxic waste. In many regions, these are color-coded red.[1]
-
Sharps Disposal: All sharps, such as needles and syringes, must be placed in a designated cytotoxic sharps container.[5]
-
Spill Management: In the event of a spill, isolate the area immediately. Use a spill kit containing appropriate PPE and absorbent materials. All materials used for cleanup must be disposed of as cytotoxic waste.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company.
Data on this compound Disposal and Handling
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic, Hazardous | [1][6] |
| Primary Disposal Method | Incineration | [1][2] |
| Alternative Disposal Method | Chemical Neutralization | [1] |
| Container Type | Leak-proof, puncture-resistant, labeled with cytotoxic symbol | [1] |
| Container Color Code | Often Red | [1] |
| PPE Requirements | Impermeable gown, double gloves, eye/face protection | [4][5] |
Experimental Protocol: Inactivation via Chemical Decontamination
While incineration is the preferred method, chemical decontamination can be employed for some cytotoxic agents. A general protocol involves:
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Reagent Selection: Prepare a validated chemical deactivating solution. The specific composition of this solution will depend on the chemical properties of this compound and should be sourced from established safety protocols or scientific literature.
-
Application: Carefully apply the deactivating solution to the contaminated surfaces or materials. Ensure sufficient contact time for complete neutralization.
-
Verification: If possible, use an appropriate analytical method to verify that the this compound has been fully deactivated.
-
Disposal: Even after decontamination, the resulting materials should be disposed of as hazardous waste in accordance with local regulations.
Workflow for Proper this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound HCl(ACNU)|55661-38-6|MSDS [dcchemicals.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Nimustine
Essential protocols for the safe handling, management, and disposal of the chemotherapeutic agent Nimustine are critical for protecting laboratory personnel. This guide provides immediate, actionable safety and logistical information to minimize exposure risk and ensure a secure research environment.
This compound, a nitrosourea derivative, is a potent DNA alkylating agent utilized in cancer research and therapy.[1] Its mechanism of action involves the generation of reactive species that crosslink DNA, leading to strand breaks and the activation of DNA damage response pathways, ultimately inducing apoptosis in cancer cells.[2][3] However, these cytotoxic properties also present significant hazards to researchers, necessitating stringent safety measures. This compound is classified as a hazardous drug and is suspected to be carcinogenic and mutagenic.[1]
Personal Protective Equipment (PPE): A First Line of Defense
A comprehensive PPE strategy is paramount when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on established guidelines for handling hazardous drugs.[4][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the wearer's clothing and skin from splashes and spills. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Shields the eyes from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as when handling the powder form or during spill cleanup. | Prevents inhalation of hazardous particles. |
Operational Plans: From Receipt to Disposal
A structured workflow is essential to minimize the risk of exposure at every stage of handling this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
The storage area should be separate from other chemicals and general laboratory supplies.
Handling and Preparation:
-
All handling of this compound, especially the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent the release of aerosols.[7]
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
Decontaminate all equipment that comes into contact with the drug immediately after use.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.[8][9]
-
Waste Containers: Use leak-proof, puncture-resistant containers with secure lids for all this compound waste.
Quantitative Hazard Data
Understanding the quantitative toxicological data for this compound is essential for risk assessment. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach is recommended, treating it as a highly potent compound. For potent or toxic drugs, OELs are often in the range of less than 10 µg/m³.[10]
| Parameter | Value | Species | Route of Administration |
| LD50 | Data not readily available | - | - |
| GHS Hazard Statements | H301: Toxic if swallowed | - | - |
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to contain the contamination and protect personnel.
Small Spill (less than 5 mL or 5 g) inside a BSC:
-
Alert others: Inform personnel in the immediate area.
-
Containment: Cover the spill with absorbent pads.
-
Decontamination:
-
Carefully wipe the area with a detergent solution, moving from the outer edge of the spill towards the center.
-
Follow with a second cleaning using a deactivating agent such as a 2% sodium hypochlorite solution. Allow a contact time of at least 10 minutes.[11][12]
-
Neutralize the sodium hypochlorite with a 1% sodium thiosulfate solution to prevent corrosion of stainless steel surfaces.[11]
-
Rinse the area with sterile water.
-
-
Disposal: Place all contaminated materials in a hazardous waste bag.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Large Spill (greater than 5 mL or 5 g) outside a BSC:
-
Evacuate: Immediately evacuate the area and alert others.
-
Restrict Access: Secure the area and post warning signs.
-
Assemble Spill Kit: Use a dedicated hazardous drug spill kit.
-
Don PPE: Put on the appropriate PPE, including a respirator.
-
Containment: Cover the spill with absorbent materials from the spill kit.
-
Decontamination: Follow the decontamination steps outlined for a small spill, ensuring thorough cleaning of all affected surfaces.
-
Ventilation: Allow the area to ventilate thoroughly before re-entry.
-
Reporting: Report the incident to the institutional safety officer.
Visualizing Key Processes
To further clarify the critical information, the following diagrams illustrate the workflow for handling this compound and its mechanism of action.
Figure 1. Operational Workflow for Handling this compound
Figure 2. Simplified Mechanism of Action of this compound
By adhering to these stringent safety protocols and operational plans, research institutions can foster a culture of safety and significantly mitigate the risks associated with handling the potent chemotherapeutic agent, this compound. This proactive approach not only protects the health and well-being of laboratory personnel but also ensures the integrity and continuity of vital research.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Oral Ld50 Testing in Fasted and Non-fasted Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 7. ph.health.mil [ph.health.mil]
- 8. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 12. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
